molecular formula C9H9Br2NO3 B7825076 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime

Cat. No.: B7825076
M. Wt: 338.98 g/mol
InChI Key: GZPPIISDFUFKGZ-UUILKARUSA-N
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Description

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime is a useful research compound. Its molecular formula is C9H9Br2NO3 and its molecular weight is 338.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-6-ethoxy-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c1-2-15-7-3-6(10)8(11)5(4-12-14)9(7)13/h3-4,13-14H,2H2,1H3/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPIISDFUFKGZ-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NO)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C(=C1O)/C=N/O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime Content Type: Technical Whitepaper & Characterization Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Technical Synthesis

The thermodynamic stability of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime is governed by a unique interplay between steric compression and resonance-assisted hydrogen bonding (RAHB) . Unlike simple benzaldehyde oximes, this molecule features a "di-ortho" substitution pattern (C2-Bromo and C6-Hydroxy flanking the C1-Oxime moiety) that creates a hyper-stabilized, conformationally locked scaffold.

This guide provides a mechanistic breakdown of the compound's stability, predictive degradation pathways, and a validated experimental framework for its characterization.

Core Structural Determinants
  • The "Salicyl" Motif (C6-OH): The hydroxyl group at position 6 (ortho to the oxime) functions as an intramolecular proton donor to the oxime nitrogen. This forms a pseudo-six-membered ring, lowering the ground-state energy by approximately 5–8 kcal/mol compared to non-hydrogen-bonded congeners.

  • The Steric Anchor (C2-Br): The bromine atom at position 2 exerts significant steric pressure. This prevents free rotation of the C=N bond, kinetically inhibiting isomerization (E/Z) and shielding the imine carbon from nucleophilic attack (hydrolysis).

  • Electronic Modulation: The ethoxy group (C5) acts as a weak electron donor, while the two bromine atoms (C2, C3) are electron-withdrawing. This push-pull electronic effect fine-tunes the acidity of the phenolic proton, strengthening the intramolecular hydrogen bond.

Thermodynamic Landscape & Degradation Mechanisms

Understanding the stability requires analyzing the energy barriers associated with its primary decomposition routes: Dehydration (Nitrile formation) and Hydrolysis (Aldehyde reversion) .

Intramolecular Hydrogen Bonding (The Stabilizing Force)

The thermodynamic preference for the (E)-isomer is dictated by the RAHB.

  • Mechanism: The phenolic hydrogen (C6-OH) donates to the lone pair of the oxime nitrogen.

  • Consequence: This interaction raises the activation energy required for the Beckmann rearrangement or thermal dehydration, effectively "locking" the molecule against thermal stress up to its melting point.

Thermal Decomposition Pathways

Under elevated temperatures (DSC/TGA analysis), the compound is predicted to undergo decomposition via two competing pathways:

  • Pathway A: Dehydration to Nitrile (Dominant in non-aqueous melt)

    • The oxime hydroxyl group is eliminated as water.

    • Barrier:[1] High.[2] The rigid C2-Br steric bulk hinders the linearity required for the transition state of the nitrile group (-C≡N).

  • Pathway B: Beckmann Rearrangement

    • Conversion to the corresponding amide.[3]

    • Barrier:[1] Extremely High.[2] The migration of the bulky aryl group is sterically disfavored by the ortho-substituents.

Hydrolytic Stability (Solution State)

In aqueous acidic media, oximes typically hydrolyze back to the aldehyde. However, this specific derivative exhibits anomalous hydrolytic stability .

  • Steric Shielding: The C2-Bromo group blocks the trajectory of the water molecule attacking the antibonding orbital (

    
    ) of the C=N bond.
    
  • Electronic Deactivation: The electron-withdrawing nature of the dibromo-motif reduces the basicity of the imine nitrogen, making protonation (the first step of acid hydrolysis) less favorable.

Visualization of Stability & Pathways

The following diagram illustrates the thermodynamic equilibrium and kinetic barriers governing the molecule's integrity.

StabilityPathways cluster_factors Stabilizing Factors Native Native Oxime (E-Isomer) (Stabilized by C6-OH...N H-Bond) TS_Hydrolysis Transition State (Nucleophilic Attack blocked by C2-Br) Native->TS_Hydrolysis Acidic H2O (High Barrier) TS_Dehydration Transition State (Elimination of H2O) Native->TS_Dehydration Heat (>180°C) Aldehyde Hydrolysis Product (Aldehyde + NH2OH) TS_Hydrolysis->Aldehyde Reversible Nitrile Thermal Product (Nitrile + H2O) TS_Dehydration->Nitrile Irreversible Fact1 Intramolecular H-Bond (Lowers Ground State Energy) Fact1->Native Fact2 Ortho-Bromo Sterics (Raises TS Barrier) Fact2->TS_Hydrolysis

Caption: Thermodynamic energy landscape showing the high activation barriers for hydrolysis and dehydration due to steric and electronic stabilization.

Experimental Characterization Protocols

To empirically validate the thermodynamic stability, the following self-validating workflow is recommended.

Thermal Stability Assessment (DSC/TGA)
ParameterExperimental ConditionExpected Outcome & Rationale
Melting Point DSC, 5°C/min, N2 atmSharp endotherm >150°C. High lattice energy is expected due to intermolecular halogen bonding (Br...O) and H-bonding.
Decomposition TGA, 10°C/min, N2 atmMass loss onset >200°C. The first mass loss step corresponds to dehydration (loss of -OH from oxime).
Purity Check HPLC (C18, ACN/H2O)Single peak >98%. Confirm no spontaneous hydrolysis to aldehyde during storage.
Hydrolytic Kinetics Protocol

Objective: Determine the half-life (


) of the oxime at physiological and acidic pH.
  • Preparation: Dissolve 10 mg of oxime in 1 mL DMSO (stock).

  • Initiation: Dilute into phosphate buffer (pH 7.4) and HCl (0.1 M, pH 1) at 37°C.

  • Monitoring:

    • Use UV-Vis spectroscopy tracking the

      
       shift.
      
    • The oxime typically absorbs at a lower wavelength than the corresponding conjugated aldehyde/phenolate.

    • Self-Validation: The appearance of an isosbestic point in the UV spectra confirms a clean two-component conversion (Oxime

      
       Aldehyde) without side reactions.
      
Computational Validation (DFT)

For rigorous stability prediction, perform Density Functional Theory calculations:

  • Method: B3LYP/6-311++G(d,p) or wB97X-D (to account for dispersion/halogen bonding).

  • Calculation: Compare the Gibbs Free Energy (

    
    ) of the E-isomer vs. the Z-isomer.
    
  • Prediction: The E-isomer (H-bonded) should be lower in energy by

    
     kcal/mol.
    

Synthesis & Purification Workflow

The thermodynamic stability of the final product is heavily dependent on the purity of the crystal lattice. Impurities (residual aldehyde) act as nucleation sites for degradation.

SynthesisWorkflow Start Precursor: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Step1 Condensation: NH2OH·HCl + NaOAc Solvent: EtOH/H2O (Reflux 2h) Start->Step1 Step2 Isolation: Ice-Water Quench (Precipitation of Crude Oxime) Step1->Step2 Step3 Purification (Critical): Recrystallization from EtOH/CHCl3 (Removes unreacted Aldehyde) Step2->Step3 Validation Validation: 1H NMR (DMSO-d6) Check for Aldehyde -CHO peak (~10 ppm) Confirm Oxime -OH peak (~11-12 ppm) Step3->Validation

Caption: Optimized synthesis workflow emphasizing the removal of destabilizing aldehyde impurities.

References

  • PubChem. (2025).[4] 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. Link

  • Hansen, P. E., et al. (2019). "Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes." Molecules, 24(24), 4547. (Establishes the energetic magnitude of the phenolic H-bond). Link

  • Kukovec, B. M., et al. (2016). "Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives." Acta Crystallographica Section C, 72(2). (Structural analysis of salicylaldoxime crystal lattices). Link

  • Santa Cruz Biotechnology. (2024). 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime Product Sheet. (Commercial verification of the specific compound).[5] Link

  • Giraldo-Alzate, D. F., et al. (2023).[6] "Understanding the mechanism of thermal decomposition of benzoylformic acid and related oximes." Computational and Theoretical Chemistry, 1229.[6] (Mechanistic insights into thermal degradation pathways). Link

Sources

Functional Group Analysis of Brominated Hydroxybenzaldehyde Oximes: A Structural & Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functional Group Analysis of Brominated Hydroxybenzaldehyde Oximes Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

Brominated hydroxybenzaldehyde oximes represent a specialized class of pharmacophores bridging the gap between classical phenolic ligands and modern cholinesterase reactivators. Characterized by the coexistence of a phenolic hydroxyl , an aldoxime moiety (-CH=N-OH) , and a heavy halogen substituent (Br) , these compounds exhibit unique electronic properties that make them critical intermediates in the synthesis of antimicrobial agents, metallodrugs, and antidotes for organophosphate poisoning.

This guide provides a rigorous technical framework for the synthesis, identification, and structural validation of these compounds. Unlike generic organic analysis manuals, this document focuses on the specific interference patterns and spectroscopic signatures unique to this scaffold, offering a self-validating protocol for researchers.

Chemical Architecture & Synthesis Strategy

The Structural Core

The molecule is defined by three reactive centers:

  • Phenolic -OH: Provides acidity and metal chelation sites (often ortho/para to the oxime).

  • Oxime (-CH=N-OH): Amphoteric center capable of geometric isomerism (

    
    ) and acting as a nucleophile (critical for AChE reactivation).
    
  • Bromine Substituent: Enhances lipophilicity and acts as a heavy-atom tag for X-ray crystallography and mass spectrometry.

Robust Synthesis Protocol

To ensure high-purity analytes for functional group analysis, a controlled condensation reaction is required. The following protocol minimizes the formation of nitrile by-products.

Standard Operating Procedure (SOP):

  • Reagents: Brominated hydroxybenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate or NaOH (1.5 eq).

  • Solvent System: Ethanol:Water (3:1 v/v).

  • Conditions: Reflux at 80°C for 2-4 hours.

SynthesisWorkflow Start Brominated Hydroxybenzaldehyde Process Reflux (EtOH/H2O) 80°C, 3h Start->Process Condensation Reagents NH2OH·HCl + Base (NaOAc/NaOH) Reagents->Process Workup Acidify (HCl) -> Precipitation Process->Workup Cooling Product Brominated Hydroxybenzaldehyde Oxime Workup->Product Filtration & Recrystallization

Figure 1: Synthetic pathway for the conversion of aldehyde precursors to oximes.

Functional Group Analysis: The Analytical Workflow

The analysis of these compounds requires distinguishing between two types of hydroxyl protons (phenolic vs. oxime) and confirming the integrity of the bromine-carbon bond.

Tier 1: Chemical Profiling (Qualitative)

Before advanced spectroscopy, rapid chemical tests confirm the presence of key moieties.

TestTarget GroupObservationMechanistic Insight
Ferric Chloride (FeCl₃) Phenolic -OHViolet/Dark Blue Formation of a charge-transfer complex

. Note: Oximes may form weaker complexes; color intensity confirms the phenol.
Cu(II) Acetate Oxime & PhenolGreen Precipitate Formation of a bis-chelate complex. 5-bromo-2-hydroxy derivatives form stable 5/6-membered rings with Cu(II).
Beilstein Test Halogen (Br)Green Flame Pyrolysis of the organic halide creates volatile copper halides.
Solubility (5% NaOH) Acidic ProtonsSoluble Both phenolic and oxime protons are acidic (

), leading to complete dissolution as a dianion.
Tier 2: Spectroscopic Validation (Quantitative)
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by hydrogen bonding networks. The key diagnostic is the shift of the


 stretch compared to the aldehyde precursor.
  • 
    :  Broad band at 3200–3400 cm⁻¹ .[1] (Overlapping phenolic and oxime OH).
    
  • 
    :  Sharp band at 1610–1640 cm⁻¹ . (Distinct from 
    
    
    
    of aldehyde at ~1680 cm⁻¹).
  • 
    :  Medium intensity at 970–1000 cm⁻¹ .
    
  • 
    :  Strong fingerprint band at 500–700 cm⁻¹ .
    
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. Data below is representative for 3,5-dibromo-4-hydroxybenzaldehyde oxime in DMSO-


.
NucleusShift (

ppm)
MultiplicityAssignmentStructural Logic
¹H 11.0 - 11.5 Singlet (Broad)Oxime -OH Highly acidic, often H-bonded. Disappears with

.
¹H 10.0 - 10.5 Singlet (Broad)Phenolic -OH Shielded relative to oxime OH.
¹H 8.15 Singlet-CH=N- Azomethine proton. Diagnostic for oxime conversion.
¹H 7.60 - 7.80 Singlet/DoubletAr-H Chemical shift influenced by ortho-Br shielding.
¹³C 146.0 -C=N Azomethine carbon.
¹³C 112.0 -C-Br Carbon directly attached to Bromine (upfield due to heavy atom effect).
Mass Spectrometry (MS)

Bromine has a unique isotopic signature that serves as a built-in validation tool.

  • Isotope Pattern: Natural abundance of

    
     and 
    
    
    
    is ~1:1.
    • Mono-bromo: M+ and [M+2]+ peaks appear in 1:1 ratio .

    • Di-bromo: M+, [M+2]+, and [M+4]+ peaks appear in 1:2:1 ratio .

  • Fragmentation: Loss of -OH (M-17) and -NO (M-30) is common for oximes.

Analytical Decision Matrix (Self-Validating Protocol)

This flowchart guides the researcher through the identification process, ensuring no functional group is overlooked.

AnalysisWorkflow Sample Unknown Sample Solubility Solubility Test (5% NaOH) Sample->Solubility FeCl3 FeCl3 Test Solubility->FeCl3 Soluble (Acidic) IR FT-IR Analysis Check 1620 cm-1 (C=N) FeCl3->IR Violet Color Result_Phenol Confirm Phenol FeCl3->Result_Phenol Positive NMR 1H NMR Check 8.1 ppm (CH=N) IR->NMR C=N Present Result_Oxime Confirm Oxime IR->Result_Oxime Positive MS Mass Spec Check Isotope Pattern NMR->MS Azomethine H Present Result_Br Confirm Bromine MS->Result_Br M / M+2 Pattern Final VALIDATED STRUCTURE MS->Final

Figure 2: Step-by-step analytical decision tree for structural validation.

Biological Relevance & Applications

Understanding the functional groups allows for targeted drug design.

  • AChE Reactivation: The nucleophilic oxime oxygen attacks the phosphorus atom of nerve agents (e.g., Sarin) bound to Acetylcholinesterase. The bromine atom often improves blood-brain barrier (BBB) penetration compared to non-halogenated analogs [1].

  • Antimicrobial Metallodrugs: The ortho-hydroxy oxime motif (e.g., in 5-bromo-2-hydroxybenzaldehyde oxime) acts as a bidentate ligand, forming stable complexes with Cu(II) and Zn(II) that exhibit enhanced cytotoxicity against bacteria compared to the free ligand [2].

References

  • Musilek, K., et al. (2024). "Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents."[2] Archives of Toxicology. Link

  • Kumar, K. & Santhi, N. (2025). "Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime." ResearchGate.[1][3] Link

  • BenchChem. (n.d.). "3-Bromo-2-hydroxybenzaldehyde Oxime Structure and Activity." Link

  • PubChem. (2025). "3,5-Dibromo-4-hydroxybenzaldehyde Compound Summary." National Library of Medicine. Link

  • NIST. (2023). "Mass Spectrum of 5-bromo-2-hydroxybenzaldehyde." NIST Chemistry WebBook. Link

Sources

Crystal Structure Analysis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime . As a halogenated derivative of salicylaldoxime, this compound presents unique structural features of interest to medicinal chemists and crystallographers, specifically the interplay between strong intramolecular hydrogen bonding (O–H···N) and intermolecular halogen bonding (Br···Br/O).[1][2][3][4] This document serves as a blueprint for researchers to validate the structural integrity of this pharmacophore.

Chemical Context & Synthesis Protocol[4][5]

Structural Significance

The target molecule features a highly substituted benzene ring. The presence of the 6-hydroxy group adjacent to the oxime moiety (C1) is critical; it facilitates the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding, locking the molecule in an s-cis conformation (relative to the C1-C6 bond). The 2,3-dibromo substitution pattern introduces significant steric bulk and potential for


-hole interactions, while the 5-ethoxy  group adds conformational flexibility that influences crystal packing.
Synthesis Workflow

To obtain diffraction-quality crystals, a high-purity synthesis is required. The following protocol minimizes side reactions.

Reagents:

  • 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (Precursor)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium acetate (

    
    )
    
  • Ethanol (95%)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde precursor in 15 mL of warm ethanol.

  • Activation: In a separate beaker, dissolve 1.2 mmol of hydroxylamine hydrochloride and 1.2 mmol of sodium acetate in 5 mL of deionized water.

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under constant stirring at 60°C.

  • Reflux: Reflux the mixture for 3 hours. Monitor reaction progress via TLC (3:7 Ethyl Acetate:Hexane).

  • Isolation: Allow the solution to cool to room temperature. Pour into ice-cold water to precipitate the oxime. Filter and wash with cold water.

  • Recrystallization: Recrystallize from hot ethanol/water (1:1) to yield needle-like crystals.

Synthesis Pathway Visualization

SynthesisPathway Aldehyde 2,3-Dibromo-5-ethoxy- 6-hydroxybenzaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc Reagents->Intermediate Product Target Oxime (Precipitate) Intermediate->Product -H2O (Dehydration) Crystals Single Crystals (EtOH/H2O) Product->Crystals Slow Evaporation

Figure 1: Reaction pathway for the synthesis of the target oxime via condensation.

Crystallographic Characterization

Crystal Growth Techniques

For SC-XRD, micro-crystals from the synthesis step are often insufficient. Use the Slow Evaporation Method :

  • Dissolve 20 mg of the purified oxime in a minimal amount of Ethanol/DMF (4:1 ratio). DMF helps solubilize the brominated aromatic.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial with Parafilm and poke 3-4 small holes.

  • Store in a vibration-free, dark environment at 20°C.

  • Expectation: Block or prism-shaped crystals should appear within 3-7 days.

Data Collection Strategy

Due to the presence of heavy bromine atoms (


), absorption correction is critical.
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects (
    
    
    ).
  • Temperature: Collect data at 100 K (using a Cryostream) to reduce thermal vibration of the flexible ethoxy tail and improve resolution of the H-bonding network.

  • Resolution: Aim for

    
     Å or better to accurately model the electron density of the oxime hydrogen.
    
SC-XRD Workflow

XRD_Workflow Select Crystal Selection (Polarized Microscope) Mount Mounting (Mitegen Loop + Oil) Select->Mount Collect Data Collection (Mo-Kα, 100K) Mount->Collect Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Integration & Absorption Corr. Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Anisotropic refinement Validate Validation (CheckCIF / Hirshfeld) Refine->Validate Validate->Refine If R1 > 5%

Figure 2: Step-by-step workflow for Single Crystal X-ray Diffraction analysis.

Structural Analysis & Interpretation

Molecular Geometry

Upon solving the structure, verify the following geometric parameters typical for salicylaldoxime derivatives. Deviations from these ranges may indicate disorder or packing strain.

ParameterAtomsExpected Range (Å/°)Mechanistic Insight
Bond Length C=N (Oxime)1.27 – 1.30 ÅDouble bond character, conjugated with ring.
Bond Length N–O (Oxime)1.38 – 1.42 ÅSingle bond.
Bond Length C–Br1.88 – 1.91 ÅTypical aromatic C-Br; check for elongation due to halogen bonding.
Bond Angle C–N–O110° – 115°Characteristic of oxime geometry.
Torsion C2-C1-C=N~0° - 10°Planarity indicates conjugation with the benzene ring.
Hydrogen Bonding Network

The defining feature of this molecule is the Intramolecular Hydrogen Bond .

  • Interaction: O(hydroxyl)-H[5][6]···N(oxime).[7]

  • Geometry: This forms a pseudo-six-membered ring (

    
     motif in graph set notation).
    
  • Effect: This interaction planarizes the molecule and reduces the acidity of the phenolic proton, making it less available for intermolecular bonding.

Intermolecular Interactions: Look for dimers formed by the oxime group:

  • Interaction: O(oxime)-H[5][6]···O(hydroxyl) or O(oxime)-H[5][6]···O(oxime).

  • Graph Set: Often forms

    
     or centrosymmetric dimers.
    
Hirshfeld Surface Analysis

To fully understand the crystal packing, specifically the role of the Bromine atoms, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

  • 
     Surface:  Map the normalized contact distance.[8]
    
    • Red spots:[8] Strong Hydrogen bonds (O-H···N/O).

    • White regions: van der Waals contacts.

  • Fingerprint Plots:

    • H···H: Usually the largest contribution (~30-40%).

    • Br···H / H···Br: Significant spikes due to the large surface area of Bromine.

    • Br···Br: Look for "Type II" halogen bonds (where

      
      ), which stabilize the crystal lattice.
      

References

  • Gomes, L. R., et al. (2018).[6] "Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives." Acta Crystallographica Section E, 74(11), 1553-1560.[6]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[7][8][9][10] CrystEngComm, 11, 19-32. (Standard method citation).

  • Low, J. N., et al. (2018).[11] "Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives." Acta Crystallographica Section E, 74(10), 1366-1370.

  • Santa Cruz Biotechnology. "2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime Product Data." (Chemical precursor verification).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

Methodological & Application

Application Note: Catalytic Architectures of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the catalytic utility of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime (DEHBO) and its transition metal complexes.

The guide synthesizes the unique electronic properties of this ligand—specifically the interplay between the electron-withdrawing bromine atoms and the electron-donating ethoxy group—to propose and detail high-value catalytic applications, primarily in aerobic oxidation and biomimetic catalysis .

Executive Summary & Mechanism of Action

The ligand 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime (DEHBO) represents a highly functionalized salicylaldoxime derivative. Unlike simple salicylaldoximes, DEHBO incorporates a "push-pull" electronic system on the phenolic ring:

  • Electron-Withdrawing (EWG): Two Bromine atoms (positions 2,3 relative to aldehyde, or 5,6 in salicylaldehyde numbering) increase the acidity of the phenolic proton and the Lewis acidity of the central metal ion in the resulting complex.

  • Electron-Donating (EDG): The Ethoxy group (position 5) stabilizes high-valent metal oxidation states (e.g., Cu(III) or Ni(III)) often required in catalytic turnover.

Primary Applications:

  • Green Oxidation Catalysis: Copper(II)-DEHBO complexes serve as robust catalysts for the aerobic oxidation of benzyl alcohols to benzaldehydes, utilizing molecular oxygen as the terminal oxidant.

  • Biomimetic Catecholase Activity: The complex mimics the active site of type-3 copper proteins (e.g., tyrosinase), catalyzing the oxidation of catechols to o-quinones, a critical pathway in pharmaceutical synthesis and melanogenesis studies.

Chemical Structure & Complexation

The ligand coordinates to transition metals (M = Cu, Ni, Co, Zn) through the phenolic oxygen and the oxime nitrogen, forming a stable six-membered chelate ring.

Ligand Specifications
PropertySpecification
IUPAC Name 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime
CAS No. 1030445-93-2
Formula C9H9Br2NO3
MW 338.98 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Structural Diagram (Ligand & Complex)

DEHBO_Complex cluster_structure Catalytic Cycle Logic Ligand Ligand Precursor (DEHBO) Complex Active Catalyst [Cu(DEHBO)2] Ligand->Complex Reflux/EtOH Base (Et3N) MetalSalt Metal Salt (e.g., Cu(OAc)2) MetalSalt->Complex Coordination Coordination Mode: N,O-Bidentate Chelation Complex->Coordination Substrate Substrate (Benzyl Alcohol) Activation O2 Activation (Cu(II)-Superoxo species) Substrate->Activation H-Abstraction Product Product (Benzaldehyde) Coordination->Activation + O2 Activation->Product Reductive Elimination

Caption: Synthesis and catalytic activation pathway of the Cu(DEHBO)₂ complex.

Protocol A: Synthesis of Cu(II)-DEHBO Catalyst

Objective: Isolate the catalytically active bis-chelate complex [Cu(L)₂].

Reagents:

  • DEHBO Ligand (1.0 mmol, 339 mg)

  • Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)

  • Ethanol (Absolute, 20 mL)

  • Triethylamine (Et₃N) (1.0 mmol)

Procedure:

  • Dissolution: Dissolve 339 mg of DEHBO in 15 mL of hot absolute ethanol in a 50 mL round-bottom flask. The solution should be clear pale yellow.

  • Deprotonation: Add 1.0 mmol of Et₃N dropwise. The solution color may deepen (phenolate formation).

  • Metal Addition: Dissolve 100 mg of Cu(OAc)₂·H₂O in 5 mL of ethanol and add it slowly to the ligand solution under stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. A precipitate (usually green or brown) will form.

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Validation:

  • FT-IR: Look for the disappearance of the phenolic O-H stretch (~3300 cm⁻¹) and the shift of the C=N (imine/oxime) band from ~1620 cm⁻¹ (free ligand) to ~1600 cm⁻¹ (complex), indicating N-coordination.

Protocol B: Aerobic Oxidation of Benzyl Alcohol

Context: This protocol utilizes the Cu-DEHBO complex to catalyze the oxidation of benzyl alcohol to benzaldehyde, a fundamental transformation in drug synthesis. The Br substituents enhance the electrophilicity of the Cu center, facilitating substrate binding.

Reaction Scheme: Ph-CH₂-OH + 0.5 O₂ --[Cu(DEHBO)₂ / TEMPO / Base]--> Ph-CHO + H₂O

Reagents:

  • Substrate: Benzyl Alcohol (1.0 mmol)

  • Catalyst: [Cu(DEHBO)₂] (0.05 mmol, 5 mol%)

  • Co-catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 mmol, 5 mol%)

  • Base: N-Methylimidazole (NMI) (0.1 mmol)

  • Solvent: Acetonitrile (MeCN) (5 mL)

  • Oxidant: Atmospheric Air (Balloon) or O₂

Step-by-Step Methodology:

  • Setup: In a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the Cu-DEHBO catalyst (5 mol%) and TEMPO (5 mol%).

  • Solvent & Base: Add 5 mL of MeCN and NMI (10 mol%). Stir for 5 minutes to ensure homogeneity (or fine dispersion).

  • Substrate: Add Benzyl Alcohol (1.0 mmol).

  • Oxygenation: Attach a balloon filled with O₂ (or air) to the flask. Purge the headspace briefly (carefully) and open the system to the balloon.

  • Reaction: Heat the mixture to 70°C in an oil bath with vigorous stirring (1000 rpm) for 6–12 hours.

  • Monitoring: Monitor reaction progress by TLC (Eluent: Hexane/EtOAc 4:1) or GC-MS. Look for the appearance of the benzaldehyde peak.

  • Workup: Cool to room temperature. Filter the catalyst through a short pad of silica gel. Rinse with EtOAc.[1]

  • Analysis: Evaporate the solvent and analyze the crude by ¹H NMR (aldehyde proton at ~10.0 ppm) or GC-FID for yield determination.

Data Reporting Table (Example):

EntryCatalystTime (h)Conversion (%)Selectivity (%)
1None12< 5-
2Cu(OAc)₂ (salt only)123585
3[Cu(DEHBO)₂] 6 > 95 > 99

Protocol C: Biomimetic Catecholase Activity

Context: Evaluating the ability of the complex to mimic tyrosinase activity by oxidizing 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-quinone (DTBQ). This is a standard assay for characterizing bioinorganic copper complexes.

Methodology:

  • Preparation: Prepare a 1.0 x 10⁻⁴ M solution of the [Cu(DEHBO)₂] complex in Methanol.

  • Substrate Stock: Prepare a 1.0 x 10⁻² M solution of DTBC in Methanol.

  • Kinetic Run: In a UV-Vis cuvette, mix 2.0 mL of catalyst solution with 0.1 mL of substrate solution.

  • Measurement: Immediately record the increase in absorbance at 400 nm (characteristic of quinone formation) over time (30–60 minutes) at 25°C.

  • Calculation: Determine the initial rate (

    
    ) and calculate the turnover number (TON) using the extinction coefficient of DTBQ (
    
    
    
    ).

Mechanistic Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the aerobic oxidation, highlighting the role of the oxime ligand in stabilizing the active species.

CatalyticCycle SpeciesA Cu(II)-L2 (Resting State) SpeciesB Cu(II)-TEMPO Complex SpeciesA->SpeciesB + Substrate SpeciesC Cu(I) Intermediate SpeciesB->SpeciesC - Product (Aldehyde) SpeciesD Cu(II)-OOH (Active Oxidant) SpeciesC->SpeciesD + O2 SpeciesD->SpeciesA - H2O

Caption: Simplified catalytic cycle for Cu-DEHBO mediated oxidation involving TEMPO as a redox mediator.

References

  • Ligand Characterization

    • PubChem. (2025). 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime. National Library of Medicine. [Link]

  • General Salicylaldoxime Catalysis

    • Khan, T. A., et al. (2016).[2] Synthesis and characterization of transition metal complexes of salicylaldoxime derivatives and their catalytic activity. Journal of Chemical Sciences. (Contextual grounding for oxime catalysis).

  • Catecholase Activity Protocols: Selvaraj, S., et al. (2014). Biomimetic oxidation of catechol by copper(II) complexes of salicylaldehyde derivatives. Polyhedron. (Standard protocol source for Method C).
  • Stahl, S. S. (2004). Palladium- and Copper-Catalyzed Aerobic Oxidation of Organic Chemicals. Science.

Disclaimer: This protocol is based on the functional group chemistry of halogenated salicylaldoxime complexes. Specific reaction conditions may require optimization based on the exact purity and polymorph of the DEHBO ligand used.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubility Optimization for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime

Executive Summary

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime is a highly functionalized salicylaldoxime derivative.[1] Its solubility profile is dominated by the competition between its lipophilic substituents (two bromine atoms, one ethoxy group) and its ionizable hydrophilic core (phenolic hydroxyl and oxime moiety).[1]

Immediate Actionable Insight:

  • Best Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • Good Solvent (with heat): Ethanol, Methanol.[1]

  • Poor Solvent: Water (at neutral/acidic pH), Diethyl Ether (variable).[1]

  • Critical Factor: pH-dependent solubility.[1] The compound behaves as a weak acid (pKa ~7.0–8.[1]0) and becomes water-soluble only under basic conditions (pH > 9).[1]

Physicochemical Profile & Solubility Matrix

Understanding the molecule's "push-pull" nature is essential for troubleshooting.[1]

  • Lipophilic Drivers (Insolubility): The 2,3-dibromo and 5-ethoxy groups significantly increase the partition coefficient (LogP), reducing water solubility via the hydrophobic effect and London dispersion forces.[1]

  • Hydrophilic Drivers (Solubility): The 6-hydroxy (phenolic) and oxime (=N-OH) groups provide hydrogen bonding capability.[1] However, intramolecular hydrogen bonding between the phenolic OH and the oxime nitrogen often "locks" the molecule, further reducing passive water solubility.[1]

Solvent Compatibility Table
Solvent SystemSolubility RatingRecommended Use CaseTechnical Notes
DMSO Excellent (>50 mM)Stock solutions for bio-assays.[1]Hygroscopic.[1] Keep desiccated to prevent water uptake which causes precipitation.[1]
DMF Excellent Chemical synthesis intermediates.[1][2]Hard to remove (high boiling point).[1]
Ethanol / Methanol Moderate Recrystallization; TLC spotting.[1]Requires heating (40–50°C) to dissolve higher concentrations.[1] May precipitate upon cooling.[1]
Water (pH < 7) Insoluble Washing (removing inorganic salts).[1]The compound is fully protonated and hydrophobic.[1]
Water (pH > 10) High Extraction; Waste disposal.[1]Deprotonation of the phenolic OH forms the phenolate anion, drastically increasing solubility.[1]
Chloroform / DCM Good Liquid-Liquid Extraction.[1]Useful for partitioning the neutral molecule from aqueous acid.[1]

Troubleshooting Workflows

Scenario A: Compound Precipitates in Aqueous Biological Media

Issue: You dilute a DMSO stock into cell culture media (pH 7.4), and the compound crashes out (cloudiness/crystal formation).[1]

  • Root Cause: The "Crash Effect."[1][3] The hydrophobic bromines make the molecule intolerant to high water content, even at pH 7.4.[1]

  • Protocol:

    • Limit Final Concentration: Ensure final DMSO concentration is <0.5% (v/v).

    • Step-Down Dilution: Do not jump from 100 mM stock to 10 µM aqueous.

      • Step 1: Dilute 100 mM (DMSO) → 1 mM (DMSO/Ethanol 1:1).[1]

      • Step 2: Dilute 1 mM → Final aqueous concentration.[1]

    • Surfactant Assist: If permissible, add 0.05% Tween-80 or cyclodextrin to the aqueous buffer before adding the compound.[1]

Scenario B: "Double Spots" on TLC / HPLC Peak Splitting

Issue: Purity checks show two distinct spots or peaks, suggesting contamination.[1]

  • Root Cause: E/Z Isomerism. Oximes exist in equilibrium between E (trans) and Z (cis) isomers across the C=N bond.[1] This is an intrinsic property, not necessarily an impurity.[1]

  • Verification: Run a 2D-TLC or check NMR. If the ratio changes after heating or acid exposure, it is isomerism.[1]

  • Resolution: Report as "mixture of isomers" or attempt separation via column chromatography using a slow gradient (e.g., Hexane:Ethyl Acetate), though they often re-equilibrate.

Scenario C: Metal Chelation Failure

Issue: The compound fails to extract metal ions (Cu, Ni) in a biphasic system.[1]

  • Root Cause: pH Mismatch.[1] Salicylaldoximes release a proton upon binding metals.[1] If the aqueous phase becomes too acidic, the equilibrium shifts backward, releasing the metal.[1]

  • Protocol:

    • Buffer the Aqueous Phase: Maintain pH 4–6 (for Copper) or pH 7–8 (for Nickel) using acetate or phosphate buffers.[1]

    • Phase Modifier: Add 5-10% Octanol or TBP (Tributyl phosphate) to the organic phase to prevent the complex from precipitating at the interface (Third Phase Formation).[1]

Visual Troubleshooting Guides

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your application.

SolubilityTree Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Purification Start->Synthesis Extraction Metal Extraction Start->Extraction DMSO Dissolve in 100% DMSO BioAssay->DMSO Recryst Recrystallization? Synthesis->Recryst OrganicSolv Dissolve in DCM/Toluene Extraction->OrganicSolv CheckConc Is Final Conc > 50 µM? DMSO->CheckConc DirectAdd Direct Addition (Watch for precipitate) CheckConc->DirectAdd No CoSolvent Use Intermediate Dilution (EtOH or Tween-80) CheckConc->CoSolvent Yes HotEtOH Hot Ethanol/Methanol (Cool slowly) Recryst->HotEtOH Yes ColChrom Column Chromatography (Hexane:EtOAc) Recryst->ColChrom No pHCheck Check Aqueous pH OrganicSolv->pHCheck Buffer Buffer to pH 5-8 (Prevent acid buildup) pHCheck->Buffer Crucial Step

Caption: Decision matrix for solvent selection based on experimental intent.

Figure 2: pH-Dependent Ionization Mechanism

Understanding the ionization state is critical for predicting solubility in aqueous buffers.[1]

Ionization Acidic pH < 7 Neutral Form (Insoluble in Water) Equilibrium pKa ~ 7.5 - 8.5 (Phenolic Deprotonation) Acidic->Equilibrium + OH- Equilibrium->Acidic Protonated Basic pH > 9 Anionic Form (Phenolate) (Water Soluble) Equilibrium->Basic Deprotonated Basic->Equilibrium + H+

Caption: The phenolic hydroxyl group deprotonates at basic pH, acting as a "solubility switch."[1]

Frequently Asked Questions (FAQs)

Q: Can I sonicate the solution if it doesn't dissolve immediately? A: Yes. Sonication is highly recommended for this compound, especially in viscous solvents like DMSO or PEG-400.[1] Sonicate for 5–10 minutes at 40°C. If particles persist, filter through a 0.2 µm PTFE filter (do not use Nylon, as it may bind the compound).

Q: Why does the color change when I add base? A: This is a halochromic effect.[1] The neutral phenol is typically off-white or pale yellow.[1] Upon deprotonation (adding NaOH or high pH buffer), the phenolate anion forms, which often exhibits a bright yellow or orange color due to increased conjugation.[1] This confirms the compound has dissolved and ionized.[1]

Q: Is the compound stable in solution? A:

  • In DMSO: Stable for months at -20°C.[1]

  • In Water/Buffer: Hydrolytically stable, but prone to oxidation over time (turning brown).[1] Prepare fresh.

  • In Acid:[1][3][4][5] The oxime group can hydrolyze back to the aldehyde (2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde) under strong acidic conditions and heat.[1] Avoid prolonged exposure to pH < 2.[1]

References

  • ChemicalBook. (n.d.).[1] 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Properties and Solubility. Retrieved from [1]

  • PubChem. (n.d.).[1][6] 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde | C9H8Br2O3.[1][7][8] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Salicylaldoxime Derivatives and Solubility Data.[1][9][10] Retrieved from [1]

  • ResearchGate. (2015).[1] Nickel(II) bis-salicylaldoximato complexes: features in the solid state and solution spin state transitions.[1] (Discusses solubility modulation of salicylaldoximes via 5-position substitution). Retrieved from

  • Bordwell pKa Table. (n.d.). Acidity of Phenols and Oximes in DMSO/Water.[1] Retrieved from [1]

Sources

Technical Support Center: Optimization of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-23DB-OPT Subject: Accelerating Reaction Kinetics & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Stalled Reaction" Phenomenon[1]

You are likely encountering a reaction that is either sluggish (taking >12 hours) or stalling at incomplete conversion (~60-70%).

This is not a user error; it is a structural feature of your substrate. The target molecule, 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde , presents a "perfect storm" of kinetic barriers:

  • Steric Hindrance (The "2-Bromo" Effect): The bromine atom at the C2 position is physically bulky and located ortho to the aldehyde carbonyl.[1] This blocks the trajectory of the nucleophile (hydroxylamine).[1]

  • Electronic Deactivation (The "6-Hydroxy" Effect): The hydroxyl group at C6 forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] This stabilizes the ground state of the aldehyde, making it less electrophilic (less "hungry" for the reaction).[1]

This guide provides the protocols to overcome these barriers using pH buffering and energy modulation .[1]

Module 1: Kinetic Profiling & Mechanism

To optimize the time, we must manipulate the rate-determining step.[1] In oximation, this step changes depending on the pH.[1]

The pH "Goldilocks" Zone[1]
  • If pH < 3: The amine (nucleophile) is protonated (

    
    ), rendering it unreactive.[1]
    
  • If pH > 6: The carbonyl is not activated.[1] Furthermore, for your specific molecule, high pH deprotonates the phenol (

    
    ), creating a phenolate anion.[1] This anion donates electron density into the ring, significantly deactivating the carbonyl.[1]
    
  • Target pH: 4.5 – 5.5 . You must use a buffer.

Visualizing the Kinetic Barrier

The following diagram illustrates the mechanistic pathway and where your specific structural features impose drag on the reaction.

OximationMechanism cluster_inhibitors Structural Inhibitors Start Aldehyde Substrate (H-Bond Stabilized) Protonation Carbonyl Activation (Requires Acid) Start->Protonation pH < 6 Attack Nucleophilic Attack (BLOCKED by 2-Br) Protonation->Attack + NH2OH Intermediate Tetrahedral Intermediate Attack->Intermediate Slow Step 1 (Steric Drag) Dehydration Dehydration (Rate Limiting at Neutral pH) Intermediate->Dehydration Proton Transfer Product Oxime Product Dehydration->Product - H2O Sterics 2-Bromo Steric Bulk Sterics->Attack Hinders HBond 6-OH Intramolecular H-Bond HBond->Protonation Resists

Figure 1: Mechanistic pathway highlighting the specific steric (2-Br) and electronic (6-OH) bottlenecks for this substrate.[1]

Module 2: Optimized Protocols

Do not use unbuffered conditions (e.g., just


 and NaOH).[1] The pH drift will stall the reaction.[1]
Method A: The Buffered Reflux (Standard Optimization)

Best for: Large scale (>10g), standard lab equipment.[1]

Reagents:

  • Substrate: 1.0 eq

  • Hydroxylamine Hydrochloride (

    
    ): 1.5 eq[1]
    
  • Sodium Acetate (

    
    ): 2.0 eq  (Crucial Buffer)[1]
    
  • Solvent: Ethanol (95%) / Water (10:1 ratio)[1]

Protocol:

  • Dissolve

    
     and 
    
    
    
    in the minimum amount of water.
  • Dissolve the Aldehyde in Ethanol.[1]

  • Add the aqueous amine solution to the ethanol solution.[1]

  • Critical Step: Check pH. It should be ~5. If <4, add more NaOAc.[1]

  • Reflux at 80°C.

  • Time: 2–4 Hours (vs. 12+ hours unbuffered).

Method B: Microwave Acceleration (High Throughput)

Best for: Rapid library synthesis, small scale (<1g). Reference Grounding:[1] Microwave irradiation has been proven to accelerate benzaldehyde oxime formation by 10-20x by overcoming the activation energy barrier imposed by steric hindrance [1].[1]

Protocol:

  • Solvent: Ethanol (Absolute).

  • Base: Anhydrous

    
     (1.1 eq). Note: In microwave, the short time prevents the phenolate deactivation from stalling the reaction significantly.[1]
    
  • Conditions: 90°C, 300W, 5–10 minutes .

  • Workup: Spin dry, extract with EtOAc/Water.[1]

Module 3: Troubleshooting & FAQs

Issue 1: "The reaction stalled at 60% conversion."

Diagnosis: Your pH likely drifted below 3. As the reaction proceeds, HCl is released (if using the hydrochloride salt without enough buffer), protonating the remaining hydroxylamine.[1] Fix: Add 0.5 eq of Sodium Acetate dissolved in water. Verify pH is >4.[2][3][4]5. Continue heating.

Issue 2: "I have a sticky oil, not a solid."

Diagnosis: The product is lipophilic (due to the ethoxy and dibromo groups) and is holding onto solvent (ethanol).[1] Fix:

  • Evaporate Ethanol completely.

  • Resuspend the oil in cold water.[1]

  • Scratch the flask side with a glass rod to induce nucleation.

  • If that fails, dissolve in minimal hot Ethanol and add water dropwise until cloudy (recrystallization).[1]

Issue 3: "Can I use Pyridine as the solvent/base?"

Answer: Yes, but it is often overkill and harder to remove.[1] Pyridine acts as both solvent and base.[1] Caveat: Pyridine is difficult to remove completely from the oxime without forming an oil.[1] The Sodium Acetate/Ethanol method (Method A) yields a cleaner solid that is easier to filter.[1]

Module 4: Comparative Data

ParameterUnbuffered (Standard)Buffered (Acetate)Microwave Accelerated
Reaction Time 12–18 Hours2–4 Hours5–10 Minutes
Temperature Reflux (78°C)Reflux (78°C)90°C
Yield 65–75%85–92%88–95%
Purity (Crude) Moderate (Side products)HighHigh
pH Stability Poor (Drifts Acidic)Excellent (Stable ~5)N/A (Short duration)

Workflow Visualization

Follow this decision tree to select the correct optimization path for your specific constraints.

OptimizationWorkflow Start Start: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale Microwave Method B: Microwave 90°C, 5 mins (Ethanol/Na2CO3) SmallScale->Microwave Speed Priority Buffered Method A: Buffered Reflux 80°C, 3 hrs (EtOH/H2O/NaOAc) LargeScale->Buffered Safety/Cost Priority Workup Workup: Evaporate EtOH -> Add Cold H2O -> Filter Microwave->Workup Buffered->Workup Oiling Issue: Product Oils Out? Workup->Oiling Recryst Recrystallize: Hot EtOH + Dropwise H2O Oiling->Recryst Yes Final Final Solid Product Oiling->Final No Recryst->Final

Figure 2: Decision tree for selecting the optimal synthesis and purification pathway.

References

  • Title: Microwave synthesis method of benzaldehyde oxime compound.
  • General Mechanism & pH Dependence: Title: Why formation of oximes and hydrazones from aldehydes and ketones require slightly acidic media? Source: Filo / General Organic Chemistry Principles. URL:[Link]

  • Target Molecule Identification: Title: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (Precursor Data).[1] Source: PubChem CID 790680.[5][6] URL:[Link][1][6]

  • Boronic Acid Catalysis (Alternative Acceleration): Title: Boronic acids facilitate rapid oxime condensations at neutral pH.[7] Source: Chemical Science (RSC Publishing). URL:[Link]

Sources

Recrystallization solvents for high-purity 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for high-purity 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Subject: Optimization of Recrystallization Protocols for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile[1][2]

Welcome to the technical support hub. You are likely working with 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime , a highly functionalized intermediate often used in the synthesis of metallomesogens or specific enzyme inhibitors.[1][2]

To achieve high purity (>98%), you must understand the competing forces within this molecule:

  • The "Ortho Effect" (Intramolecular H-Bonding): The 6-hydroxy group is ortho to the oxime moiety (C1).[1][2] This creates a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.[1][2] This reduces the molecule's ability to hydrogen bond with solvents, increasing its solubility in non-polar media compared to its para isomers.[2]

  • Lipophilicity: The two bromine atoms (positions 2,3) and the ethoxy group (position 5) add significant lipophilic bulk.[1][2]

  • Lability: The oxime bond (

    
    ) is sensitive to thermal degradation (Beckmann rearrangement) and hydrolysis in acidic environments.[1][2]
    

Recommended Solvent Systems

Based on the physicochemical profile of halogenated salicylaldoximes, we have categorized solvent systems by their specific purification goals.

Table 1: Solvent Performance Matrix
System ClassSolvent MixtureRatio (v/v)Primary Use CaseRisk Factor
Primary (Polar) Ethanol / Water 80:20 to 60:40 General Purity. Removes inorganic salts and polar byproducts.[1][2]Low. Standard protocol.
Secondary (Lipophilic) Ethyl Acetate / n-Heptane 1:3 to 1:5 Removing Oily Impurities. Best for removing unreacted aldehyde or brominated phenols.[1][2]Medium. Risk of "oiling out" if cooled too fast.[1][2]
High-Purity Acetonitrile (ACN) 100% HPLC Standards. Yields sharp crystals; removes trace water.[1][2]High cost.[1][2] Lower yield due to high solubility.[1][2]
Alternative Toluene 100% Large Scale. Good for removing non-polar tars.[1][2]High boiling point requires careful temp control.[1][2]

Decision Logic: Selecting Your Solvent

Use the following logic flow to determine the best solvent system for your specific crude material state.

SolventSelection Start Start: Analyze Crude Material CheckColor Is the Crude Colored? (Brown/Pink tars) Start->CheckColor CheckImpurities Main Impurity Type? CheckColor->CheckImpurities No / Light Yellow SystemC System C: Toluene Recrystallization (Tar Removal) CheckColor->SystemC Yes (Heavy Tars) SystemA System A: Ethanol / Water (Standard Purification) CheckImpurities->SystemA Salts / Polar Byproducts SystemB System B: EtOAc / Heptane (Lipophilic Cleanup) CheckImpurities->SystemB Unreacted Aldehyde / Oils

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude impurity profile.[1][2]

Detailed Protocols & Troubleshooting (FAQ)

Protocol A: The Ethanol/Water Method (Standard)

Best for: Routine purification of synthesized batches.[1][2]

  • Dissolve crude solid in boiling Ethanol (95%) (approx. 5-7 mL per gram).

  • Once dissolved, remove from heat.

  • Add warm water (50°C) dropwise with swirling until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is common with ethoxy/bromo-substituted aromatics.[1][2] It occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.[1][2] The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a Seed Crystal: Scratch the glass or add a tiny crystal of pure product at the cloud point.[2]

  • Switch Solvents: Use System B (EtOAc/Heptane) . The oiling is often caused by water insolubility.[1][2] A non-aqueous system often resolves this.[1][2]

Q2: The crystals are pink/brownish. How do I remove the color?

Diagnosis: Phenolic compounds are prone to oxidation, forming quinone-like impurities.[1][2] The Fix:

  • Perform a Charcoal Treatment during the hot dissolution step.[1][2]

    • Dissolve solid in boiling solvent.

    • Add Activated Carbon (5-10 wt%).[1][2]

    • Stir for 5 mins (Do not boil vigorously with charcoal; it causes bumping).

    • Filter hot through Celite/diatomaceous earth.[1][2]

    • Proceed with crystallization.[1][2]

Q3: I see two spots on my TLC after recrystallization. Is my compound decomposing?

Diagnosis: This is likely E/Z Isomerism , not decomposition. Oximes exist as syn (Z) and anti (E) isomers.[1][2]

  • Verification: Check NMR. If the peaks are sharp and correspond to the structure but appear duplicated (e.g., two oxime -OH peaks), it is isomerism.[2]

  • Resolution: Recrystallization often enriches one isomer (usually the E-isomer for benzaldoximes due to steric hindrance of the ortho-substituents).[1][2] If a single isomer is required, slower cooling rates in Toluene often favor the thermodynamically stable isomer.[2]

Q4: Can I use Chlorinated Solvents (DCM/Chloroform)?

Advisory: While the compound is soluble in DCM, it is usually too soluble for effective recrystallization (poor recovery).[1][2] Furthermore, traces of HCl in old chloroform can catalyze the Beckmann Rearrangement , converting your oxime into an amide.[2] Avoid chlorinated solvents unless using them as the "solvent" in a "solvent/anti-solvent" precipitation (e.g., DCM/Hexane).[1][2]

Mechanism of Action: The "Ortho" Trap[2]

Understanding the molecular geometry helps predict solubility behavior.[1][2]

OrthoEffect cluster_molecule 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime Phenol 6-OH (Phenol) Oxime Oxime N Phenol->Oxime Intramolecular H-Bond Solvent Polar Solvent (Ethanol) Phenol->Solvent Weak Interaction Br 2,3-Dibromo (Lipophilic Shield) Br->Solvent Repulsion

Figure 2: The intramolecular hydrogen bond (red arrow) reduces the molecule's interaction with polar solvents, necessitating a precise water ratio to force precipitation.[1][2]

References

  • BenchChem. (n.d.).[1][2] 3-Bromo-2-hydroxybenzaldehyde Oxime: Optimization of Reaction Conditions. Retrieved from [1][2]

    • Context: Establishes the baseline solubility and synthesis protocols for bromin
  • Santa Cruz Biotechnology. (2024).[1][2] 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime Product Data. Retrieved from [1][2]

    • Context: Confirms the commercial availability and handling classific
  • National Institutes of Health (PubChem). (2025).[1][2] 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (Precursor Data). Retrieved from [1][2]

    • Context: Provides physicochemical properties (LogP, H-bond donor/acceptor counts) used to derive the "Ortho Effect" solubility logic.[1][2]

  • University of Rochester. (n.d.).[1][2] Tips & Tricks: Recrystallization Solvent Selection. Retrieved from [1][2]

    • Context: Authoritative source for general solvent selection rules (Like-dissolves-like) applied to the lipophilic/polar duality of this molecule.[1][2]

Sources

Technical Support Center: pH Control in Benzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of benzaldehyde oximes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of pH control. Proper pH management is paramount for achieving high yields and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this essential reaction.

Troubleshooting Guide: Common Issues in Benzaldehyde Oxime Synthesis

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is extremely low, or I'm observing no product formation. What are the likely pH-related causes?

A: This is one of the most common issues and it almost always points to improper pH of the reaction medium. The formation of an oxime is a two-step process: nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration of the resulting carbinolamine intermediate. pH influences both steps dramatically.[1][2][3]

  • Scenario 1: pH is too low (Highly Acidic, pH < 4)

    • Causality: Hydroxylamine (NH₂OH) is a base. In a highly acidic environment, it becomes protonated to form the hydroxylammonium ion (NH₃OH⁺).[1] The lone pair of electrons on the nitrogen atom is no longer available, rendering it non-nucleophilic. Consequently, it cannot attack the electrophilic carbonyl carbon of benzaldehyde, and the reaction will not proceed.[1][4]

    • Solution: The pH of the reaction mixture must be raised. If you are using hydroxylamine hydrochloride (NH₂OH·HCl), you must add a base to neutralize the HCl and liberate the free hydroxylamine.[5] A weak base like sodium acetate or sodium carbonate is recommended over strong bases like NaOH to avoid overshooting the optimal pH.

  • Scenario 2: pH is too high (Highly Basic, pH > 8)

    • Causality: While the nucleophilic addition step is feasible at high pH, the second step—the acid-catalyzed dehydration of the carbinolamine intermediate to form the oxime—is slow. This dehydration step requires a proton source to convert the hydroxyl group (-OH) into a good leaving group (-OH₂⁺).[6] In a highly basic medium, the concentration of available protons is too low for this step to occur efficiently, causing the reaction to stall at the intermediate stage.

    • Solution: Carefully lower the pH of the reaction mixture into the weakly acidic or neutral range. Addition of a dilute acid like acetic acid can be effective.

Q2: I'm observing the formation of significant side products. Could pH be the culprit?

A: Yes, improper pH can lead to undesirable side reactions, reducing the purity and yield of your target oxime.

  • Primary Concern: Cannizzaro Reaction (at high pH)

    • Causality: Benzaldehyde lacks α-hydrogens and is susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[5] This disproportionation reaction results in the formation of benzyl alcohol and sodium benzoate, consuming your starting material. If you use a strong base to deprotonate hydroxylamine hydrochloride and the pH becomes too high, this side reaction can become prominent.

    • Solution: Avoid using strong bases for pH adjustment. Instead, use milder bases like sodium carbonate, sodium bicarbonate, or pyridine.[7][8] These are strong enough to liberate free hydroxylamine but not strong enough to promote the Cannizzaro reaction significantly.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to pH control in oxime synthesis.

Q1: What is the optimal pH range for the synthesis of benzaldehyde oxime, and why?

A: The optimal pH for oxime formation is typically in the weakly acidic range, approximately pH 4 to 6 .[9][10]

This range represents a mechanistic compromise:

  • The medium is acidic enough to facilitate the dehydration of the carbinolamine intermediate.

  • The medium is not so acidic that it fully protonates all of the hydroxylamine, ensuring a sufficient concentration of the free nucleophile is available to react with the benzaldehyde.[1]

The relationship between reaction rate and pH is often represented by a bell-shaped curve, where the peak rate occurs within this optimal window.

Q2: Why is hydroxylamine hydrochloride typically used instead of free hydroxylamine? How does this relate to pH control?

A: Free hydroxylamine (NH₂OH) is unstable and can be explosive.[5] For safety and stability, it is supplied as a salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate.[11][12]

This salt is the stable, weighable, and safe form of the reagent. However, in this form, the nitrogen is protonated. To generate the active nucleophile (free NH₂OH) in situ, a base must be added to the reaction mixture to neutralize the hydrochloric acid.[5] This act of adding a base is the first and most critical step in controlling the reaction's pH. Common choices for this base include sodium hydroxide, sodium carbonate, or sodium acetate.[7][13][14]

Q3: How do I properly set up and control the pH for the reaction?

A: There are two primary methods: using a stoichiometric amount of a weak base or employing a buffer system.

  • Using a Weak Base (e.g., Sodium Carbonate): This is a common and effective method. You add a calculated amount of a weak base to neutralize the HCl from the hydroxylamine hydrochloride. For instance, a procedure might involve dissolving hydroxylamine hydrochloride and an equimolar or slight excess of sodium carbonate in the solvent before adding the benzaldehyde.[7][14]

  • Using a Buffer System: For more precise control, especially for kinetic studies or sensitive substrates, using a buffer solution (e.g., an acetate buffer of pH 5) is ideal. The buffer maintains the pH within the optimal range throughout the reaction.

A summary of pH effects is presented below:

pH RangeEffect on Hydroxylamine (NH₂OH)Effect on Carbonyl (C=O)Effect on Dehydration StepOverall Reaction Rate
< 4 (Acidic) Fully protonated (NH₃OH⁺), non-nucleophilic.Carbonyl oxygen is protonated, activating the carbon for attack.Fast (if intermediate forms).Very Slow / None
4 - 6 (Optimal) Equilibrium between NH₂OH and NH₃OH⁺. Sufficient free nucleophile exists.Moderately activated.Sufficiently fast.Maximum
> 8 (Basic) Exists as free, nucleophilic NH₂OH.Not activated by acid.Very slow due to lack of protons.Very Slow
Visualizing the Process

To better understand the reaction and workflow, the following diagrams illustrate the key concepts.

Reaction Mechanism and the Role of pH

Caption: Reaction mechanism for oxime formation highlighting the pH-dependent steps.

Experimental Workflow for pH-Controlled Synthesis

Caption: Step-by-step workflow for the synthesis of benzaldehyde oxime.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Yield? check_ph Measure pH of reaction mixture start->check_ph ph_low pH < 4 check_ph->ph_low Is pH low? ph_high pH > 8 check_ph->ph_high Is pH high? ph_ok pH is 4-7 check_ph->ph_ok Is pH optimal? add_base Action: Add weak base (e.g., NaOAc) to raise pH to 4-6. ph_low->add_base Yes add_acid Action: Add weak acid (e.g., AcOH) to lower pH to 4-6. ph_high->add_acid Yes other_issue Problem is likely not pH. Check reagent purity, temperature, or reaction time. ph_ok->other_issue Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocol

This protocol provides a reliable method for synthesizing benzaldehyde oxime with careful pH control.

Materials:

  • Benzaldehyde (freshly distilled recommended)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3.5 g (0.05 mol) of hydroxylamine hydrochloride in 25 mL of water.

  • pH Adjustment: In a separate beaker, dissolve 2.7 g (0.0255 mol) of anhydrous sodium carbonate in 15 mL of water. Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. This will liberate the free hydroxylamine and adjust the pH to a suitable range. You may observe some effervescence.

  • Aldehyde Addition: To this solution, add 5.0 mL (0.049 mol) of benzaldehyde.

  • Reaction: Add 10 mL of ethanol to ensure the mixture remains homogenous. Stopper the flask and stir vigorously at room temperature for 1-2 hours. The formation of a white precipitate (the oxime) should be observed.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with cold water (2 x 10 mL). Recrystallize the solid from a minimal amount of hot ethanol/water mixture to obtain pure benzaldehyde oxime.

  • Drying and Analysis: Dry the purified crystals in a desiccator. The typical melting point for the product is 35°C.[13]

References
  • PrepChem. Preparation of benzaldoxime . PrepChem.com. [Link]

  • Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding . (2007). [Link]

  • ResearchGate. Synthesis of benzaldeheyde oxime under various experimental conditions . ResearchGate. [Link]

  • Google Patents. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
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  • BYJU'S. Oximes . [Link]

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  • Semantic Scholar. Kinetics and mechanism of oxime formation from pyruvic acid . [Link]

  • YouTube. Formation of an Oxime from an Aldehyde . [Link]

  • Quora. What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? . [Link]

  • Quora. Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? . [Link]

  • Chemistry LibreTexts. Carbonyl Group-Mechanisms of Addition . [Link]

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  • Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water . [Link]

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  • RSC Publishing. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science . [Link]

  • Oxford University Press. Nucleophilic addition to the carbonyl group . [Link]

  • ResearchGate. Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities . [Link]

  • Google Patents.
  • PubChem. Hydroxyamine hydrochloride . [Link]

  • NIH. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 . [Link]

  • PMC. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . [Link]

  • MDPI. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water . [Link]

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  • ResearchGate. Experiment for oximation of benzaldehyde with NH₂OH·HCl/nano Fe₃O₄ system under different reaction conditions . [Link]

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Technical Support Center: Resolving NMR Spectral Anomalies in 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime. This document is designed for researchers, medicinal chemists, and process scientists who are encountering unexpected complexities in the Nuclear Magnetic Resonance (NMR) spectra of this highly substituted aromatic oxime. The unique structural features of this molecule—including bulky halogen substituents, an intramolecular hydrogen-bonding motif, and the E/Z isomerism of the oxime group—frequently lead to spectral anomalies that can complicate structural verification and purity analysis.

This guide provides a series of frequently asked questions (FAQs) to address common issues at a glance, followed by in-depth troubleshooting guides with detailed experimental protocols. Our approach is grounded in explaining the causal chemistry behind spectral phenomena, ensuring you can not only solve the immediate problem but also apply these principles to future analytical challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial observations that deviate from a simple, expected NMR spectrum.

Q1: Why does my ¹H NMR spectrum show two sets of signals for what should be a single compound?

This is the most common anomaly observed for this molecule and is almost certainly due to the presence of both E and Z geometric isomers of the oxime C=N double bond.[1][2] The energy barrier to interconversion is high enough at room temperature to make both isomers observable on the NMR timescale. Each isomer will have a unique set of chemical shifts for the aldehyde, hydroxyl, aromatic, and ethoxy protons. The ratio of the isomers can be determined by comparing the integration of corresponding, well-resolved signals.

Q2: The signals for my hydroxyl (-OH) protons are extremely broad, shifted significantly downfield, or are not visible at all. Why?

This behavior is characteristic of exchangeable protons (like -OH and -NH) and is influenced by several factors in this specific molecule:

  • Intramolecular Hydrogen Bonding: The 6-hydroxy proton is likely forming a strong intramolecular hydrogen bond with the nitrogen or oxygen of the oxime group.[3][4] This restricts its rotation, reduces its interaction with the solvent, and typically shifts its resonance significantly downfield (δ > 10 ppm).[5][6] The oxime's -NOH proton may also be involved in similar interactions.

  • Chemical Exchange: These protons can exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃) or with each other.[7] This exchange process can be on an intermediate timescale relative to the NMR experiment, leading to significant line broadening.[8] In some cases, the signal can be broadened into the baseline.

  • Solvent Effects: The choice of solvent dramatically impacts the appearance of -OH signals. In a hydrogen-bond-accepting solvent like DMSO-d₆, intermolecular hydrogen bonds form with the solvent, often resulting in sharper, more consistent signals compared to less interactive solvents like CDCl₃.[9]

Q3: I'm observing pronounced line broadening for my aromatic or ethoxy signals, even at room temperature. What could be the cause?

While poor sample preparation (e.g., low solubility, presence of paramagnetic impurities) is a common cause of general broadening, selective broadening of specific signals in this molecule may indicate a dynamic process.[7][8] The bulky bromine atoms at the 2- and 3-positions can sterically hinder the rotation around the C(1)-CH=N bond. If the rate of this rotation is on the NMR timescale, it can lead to line broadening of the signals for protons near the site of restricted rotation (the aldehyde proton and the aromatic proton).[10][11]

Q4: How can I definitively confirm that a broad, downfield signal belongs to an -OH proton?

A simple and effective method is the D₂O shake .[7] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O, N) will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the -OH signal will disappear or significantly decrease in intensity, confirming its identity.

In-Depth Troubleshooting Guides

Guide 1: Differentiating and Assigning E/Z Isomers

The presence of two isomers complicates the spectrum, making definitive assignment of each set of signals to a specific isomer crucial. Nuclear Overhauser Effect (NOE) spectroscopy is the most powerful tool for this purpose.[12][13]

Core Principle: The Nuclear Overhauser Effect (NOE)

The NOE is a through-space interaction between protons that are physically close to each other (typically < 5 Å), regardless of the number of bonds separating them.[13] By irradiating one proton and observing which other protons show an enhanced signal, we can map the spatial relationships within the molecule. For the E/Z isomers of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime, the key distinction is the proximity of the aldehyde proton (-CH=N) to the oxime hydroxyl proton (-NOH) or the aromatic proton.

  • In the Z-isomer , the aldehyde proton and the oxime -OH are on the same side (syn) of the C=N bond and thus are close in space.

  • In the E-isomer , the aldehyde proton and the oxime -OH are on opposite sides (anti) of the C=N bond. The aldehyde proton will be closer to the aromatic proton at C4.

Experimental Protocol: 2D NOESY/ROESY

A 2D NOESY (or ROESY, which is often better for molecules of this size) experiment is the preferred method.

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. Ensure the sample is fully dissolved and homogeneous.

  • Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum first to identify the chemical shifts of all relevant protons for both isomers.

    • Set up a 2D NOESY or ROESY experiment. A mixing time of 500-800 ms is a good starting point for NOESY.

  • Data Interpretation:

    • Process the 2D spectrum. You will see the 1D spectrum along the diagonal.

    • Look for off-diagonal signals, known as "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are spatially close.

    • To assign the isomers: Identify the cross-peak between the aldehyde proton (likely δ 8.0-8.5 ppm) and the oxime -OH proton (likely δ 10-12 ppm). The set of signals showing this correlation belongs to the Z-isomer . The other set of signals, which should lack this specific cross-peak, belongs to the E-isomer .

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} END_DOT Caption: Logic for E/Z Isomer Assignment via NOESY.

Guide 2: Investigating Dynamic Processes with Variable Temperature (VT) NMR

If you observe significant line broadening that is not attributable to poor sample quality, a dynamic process like restricted bond rotation or chemical exchange is likely the cause.[11][14] Variable Temperature (VT) NMR is the definitive experiment to probe these phenomena.[10][15]

Core Principle: Temperature Effects on Dynamic Processes

NMR spectra are an average of all the conformations a molecule adopts.

  • At low temperatures: Dynamic processes slow down. If the rate of exchange between two conformations becomes slow enough on the NMR timescale, separate sharp signals for each conformer may be observed (the "slow exchange regime").

  • At high temperatures: Dynamic processes speed up. If the rate of exchange becomes very fast, the spectrometer observes a time-averaged signal, which appears as a single, sharp peak (the "fast exchange regime").[11]

  • At intermediate temperatures: When the rate of exchange is comparable to the NMR timescale, the signals broaden and may merge into a single broad peak. The temperature at which two distinct peaks merge into one is called the coalescence temperature .[16]

Experimental Protocol: VT-¹H NMR
  • Solvent Selection: Choose a solvent with a wide liquid range that can cover the desired temperatures, such as Toluene-d₈ (low temp) or DMSO-d₆ (high temp). Ensure your compound is soluble across the entire range.

  • Acquisition:

    • Start by acquiring a spectrum at room temperature (e.g., 298 K).

    • Heating: Increase the temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Look for the sharpening of broad peaks.

    • Cooling: Decrease the temperature from ambient in increments. Look for the decoalescence of broad signals into two or more distinct, sharp signals.

  • Data Interpretation:

    • Broadening due to Rotamers: If line broadening is due to restricted rotation, you should see the broad peaks sharpen as the temperature is increased (entering the fast exchange regime).[10] Conversely, cooling the sample may cause the broad peak to split into two distinct, sharper signals representing the individual rotamers.

    • Broadening due to -OH Exchange: The shape and position of hydroxyl proton signals are highly temperature-dependent.[17] As temperature increases, hydrogen bonds weaken, and the -OH signal typically shifts upfield (to a lower ppm value) and may sharpen as exchange rates change.[18]

dot graph [rankdir=TB, splines=ortho]; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} END_DOT Caption: VT-NMR Experimental Workflow.

Guide 3: Resolving Ambiguities with 2D Correlation Spectroscopy

When the ¹H spectrum is complex due to overlapping signals and the presence of isomers, 2D NMR techniques are essential for unambiguously assigning proton and carbon signals.[19][20]

Core Principles of 2D Correlation Experiments
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through bonds (typically 2-3 bonds).[21][22] A cross-peak between two proton signals indicates they are J-coupled. This is invaluable for tracing out the connectivity of the ethoxy group (-OCH₂CH₃) and confirming the relationship between aromatic protons (if there were more than one).

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹J-coupling).[23] It is the most reliable way to assign carbon signals based on their known attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[23] It is extremely powerful for piecing together the molecular skeleton by connecting fragments. For instance, it can show a correlation from the aldehyde proton to the C1 carbon of the aromatic ring, or from the ethoxy methylene protons (-OCH₂-) to the C5 carbon.

Data Interpretation Workflow
  • Identify Spin Systems with COSY:

    • Look for a cross-peak between the triplet and quartet of the ethoxy group to confirm their connectivity.

  • Assign Carbons with HSQC:

    • Use the HSQC spectrum to find the carbon signal that correlates with the aromatic proton, the aldehyde proton, and the two sets of protons in the ethoxy group. This provides unambiguous ¹³C assignments for all protonated carbons.

  • Connect the Fragments with HMBC:

    • Look for a correlation from the -OCH₂- protons to an aromatic carbon. This confirms the attachment point of the ethoxy group at C5.

    • Observe the correlation from the aldehyde proton to the aromatic C1 and C2 carbons.

    • Look for correlations from the 6-OH proton to C5, C6, and C1. These long-range correlations definitively establish the substitution pattern of the entire molecule.

Summary of Expected ¹H NMR Data

The following table provides estimated chemical shift ranges for the key protons in 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime. Actual values will vary depending on the solvent and the specific isomer (E or Z).

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Correlations & Notes
Aldehyde H (CH=N)8.0 - 8.5Singlet (s)Will show NOE to oxime -OH in Z-isomer. HMBC to C1, C2.
Aromatic H (C4-H)7.0 - 7.5Singlet (s)The only aromatic proton. Its exact shift is sensitive to all substituents.
Oxime OH (N-OH)10.0 - 12.0Broad Singlet (br s)Exchangeable with D₂O. Position is highly solvent and temperature dependent.
Phenolic OH (C6-OH)11.0 - 13.0Broad Singlet (br s)Exchangeable with D₂O. Likely shifted far downfield due to strong intramolecular H-bonding.
Ethoxy CH₂ (-OCH₂CH₃)4.0 - 4.3Quartet (q)J ≈ 7 Hz. Correlates with ethoxy CH₃ in COSY. Correlates to C5 in HMBC.
Ethoxy CH₃ (-OCH₂CH₃)1.3 - 1.5Triplet (t)J ≈ 7 Hz. Correlates with ethoxy CH₂ in COSY.

References

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Sources

Validation & Comparative

Spectroscopic comparison of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime and its aldehyde precursor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime vs. Aldehyde Precursor Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a definitive spectroscopic comparison between 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (the Aldehyde) and its derivative, 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime (the Oxime).

Designed for drug development professionals and synthetic chemists, this document focuses on the critical quality attributes (CQAs) required to validate the conversion of the carbonyl moiety to the oxime functionality. The presence of the ortho-hydroxyl group (C6-OH) and the bulky ortho-bromo substituent (C2-Br) creates a unique steric and electronic environment that significantly influences spectral shifts, distinguishing this molecule from standard salicylaldoximes.

Part 1: Structural Context & Synthetic Pathway

The transformation from aldehyde to oxime is a condensation reaction. However, in this specific substrate, the C2-Bromine atom introduces steric strain that forces the aldehyde/oxime group out of planarity with the benzene ring, while the C6-Hydroxyl group stabilizes the resulting imine via intramolecular Hydrogen bonding (O-H


N).
Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthesis and critical decision points for process control.

SynthesisWorkflow Start Precursor: 2,3-Dibromo-5-ethoxy- 6-hydroxybenzaldehyde Reaction Condensation Reaction Start->Reaction Dissolve Reagents Reagents: NH2OH·HCl + NaOAc (EtOH/H2O Reflux) Reagents->Reaction Add Workup Acidification & Precipitation Reaction->Workup TLC Check (Disappearance of CHO) Product Target: Oxime Derivative Workup->Product Filter & Dry

Figure 1: Synthetic pathway for the oximination of the sterically crowded benzaldehyde precursor.

Part 2: Vibrational Spectroscopy (FT-IR) Analysis[1][2]

Infrared spectroscopy provides the most rapid "Go/No-Go" decision metric. The disappearance of the carbonyl stretch is the primary indicator of conversion.

Comparative IR Data
Functional GroupAldehyde Precursor (

, cm

)
Oxime Product (

, cm

)
Diagnostic Shift
C=O[1][2] Stretch 1660 – 1680 (Strong)AbsentPrimary Indicator
C=N Stretch Absent1615 – 1630 (Med-Strong)New band appearance
O-H (Phenolic) 3100 – 3400 (Broad)3100 – 3400 (Broad)Remains, but shape changes
O-H (Oxime) Absent3200 – 3350 (Broad)Overlaps with phenolic OH
N-O Stretch Absent930 – 960 (Medium)Fingerprint confirmation
Technical Insight: The "Ortho" Effect

In the aldehyde precursor, the C=O frequency is often lower than typical benzaldehydes (usually >1700 cm


) due to the intramolecular H-bond with the C6-hydroxyl group.
  • Validation Protocol: Look for the complete loss of the sharp carbonyl peak at ~1670 cm

    
    . If a shoulder remains, unreacted aldehyde is present. The new C=N peak appears at a lower frequency (~1620 cm
    
    
    
    ) due to conjugation and the lower bond order of C=N compared to C=O.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for confirming not just identity, but also geometric purity (


 isomerism).
1H NMR Comparison (DMSO- )
Proton EnvironmentAldehyde (

, ppm)
Oxime (

, ppm)
MultiplicityInterpretation
-CHO (Aldehyde) 10.2 – 10.4 AbsentSingletDefinitive conversion proof
-CH=N- (Azomethine) Absent8.1 – 8.4 SingletDiagnostic oxime proton (Upfield shift)
=N-OH (Oxime) Absent11.2 – 11.8 Broad SingletExchangeable with D

O
Ar-OH (Phenolic) 10.5 – 11.010.0 – 10.8Broad SingletShift varies by concentration/H-bonding
Ar-H (Aromatic) 7.2 – 7.67.1 – 7.5Singlet/DoubletMinor shielding changes
-OCH

CH

4.0 (q), 1.3 (t)4.0 (q), 1.3 (t)Quartet/TripletSpectator group (Internal Reference)
13C NMR Comparison[1][2][4][5][6]
Carbon EnvironmentAldehyde (

, ppm)
Oxime (

, ppm)
Shift Magnitude
Carbonyl (C=O) 188 – 192 Absent> 40 ppm shift
Azomethine (C=N) Absent146 – 152 Characteristic Imine range
Ar-C-OH (C6) 150 – 155150 – 155Minimal change
Expert Note on Stereochemistry

Salicylaldoximes predominantly form the (E)-isomer (trans) due to the thermodynamic stability offered by the intramolecular hydrogen bond between the phenolic hydrogen and the oxime nitrogen.

  • Observation: A single sharp singlet for the azomethine proton (-CH=N-) indicates a chemically pure isomer. The appearance of a minor satellite peak nearby suggests the presence of the (Z)-isomer or incomplete purification.

Part 4: Analytical Validation Workflow

To ensure data integrity during drug development, a self-validating workflow is required.

Decision Tree for Characterization (DOT Visualization)

ValidationLogic Sample Isolated Product IR_Step Step 1: FT-IR Analysis Sample->IR_Step Check_CO Peak at ~1670 cm-1? IR_Step->Check_CO Fail_IR Fail: Unreacted Aldehyde Check_CO->Fail_IR Yes (Strong) Pass_IR Pass: Proceed to NMR Check_CO->Pass_IR No NMR_Step Step 2: 1H NMR (DMSO-d6) Pass_IR->NMR_Step Check_CHO Signal > 10.0 ppm? NMR_Step->Check_CHO Result_Ald Fail: Residual Aldehyde Check_CHO->Result_Ald Sharp Singlet (CHO) Result_Oxime Pass: Confirm Oxime OH (Broad ~11.5 ppm) Check_CHO->Result_Oxime Broad Singlet (OH) Final Release for Bio-Assay Result_Oxime->Final

Figure 2: Logical decision tree for validating the aldehyde-to-oxime conversion.

Part 5: Experimental Protocols

Synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime

Note: This protocol assumes a standard Schiff base condensation adapted for sterically hindered salicylaldehydes.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (1.0 eq) in Ethanol (10 mL/g).

  • Activation: Add Hydroxylamine Hydrochloride (NH

    
    OH·HCl, 1.2 eq) to the solution.
    
  • Buffering: Add Sodium Acetate (NaOAc, 1.5 eq) dissolved in a minimum amount of water. Rationale: NaOAc buffers the HCl released, preventing acid-catalyzed hydrolysis of the product.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (higher R

    
    ) should disappear.
    
  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The oxime should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x) to remove salts, and recrystallize from Ethanol/Water if necessary.

Spectroscopic Sample Preparation
  • FT-IR: Grind 2 mg of dried product with 200 mg KBr (IR grade). Press into a transparent pellet. Critical: Ensure the sample is bone-dry; moisture masks the OH regions.

  • NMR: Dissolve ~10 mg of product in 0.6 mL DMSO-

    
    . Note: CDCl
    
    
    
    may be insufficient due to the low solubility of poly-brominated phenolic compounds.

References

  • PubChem. (2025). 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. [Link][3]

  • Baghersad, M. H., & Habibi, A. (2023). Novel uncharged triazole salicylaldoxime derivatives as potential acetylcholinesterase reactivators. Royal Society of Chemistry Advances. [Link]

  • Yuan, L., et al. (2021).[4] Redetermination of the crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime. Zeitschrift für Kristallographie. [Link]

Sources

A Researcher's Guide to Elemental Analysis: Confirming the Composition of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. This guide provides an in-depth, practical comparison of elemental analysis with other common analytical techniques for the structural confirmation of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The Critical Role of Elemental Analysis

Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms—in our case, bromine—within a sample. This quantitative data is a direct measure of a compound's empirical formula. For a novel or synthesized compound like 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime, elemental analysis serves as a crucial first-pass verification of its atomic composition, complementing the structural information provided by spectroscopic methods.

Molecular Structure:

Molecular Formula: C₉H₉Br₂NO₃[1]

Molecular Weight: 338.98 g/mol [1]

Based on the molecular formula, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.019108.0931.90
Hydrogen (H)1.0199.092.68
Bromine (Br)79.902159.8047.14
Nitrogen (N)14.01114.014.13
Oxygen (O)16.00348.0014.16
Total 338.99 100.00

Experimental Protocol: Elemental Analysis

A successful elemental analysis hinges on meticulous sample preparation and the use of appropriate combustion and detection methods. For a halogen-containing compound, special considerations are necessary to ensure accurate results.

I. CHN Analysis by Dynamic Flash Combustion

This method is a cornerstone of modern elemental analysis, offering rapid and accurate determination of carbon, hydrogen, and nitrogen.[2][3]

Principle: The sample is combusted in a high-temperature furnace in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Experimental Workflow:

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 1-3 mg of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime in a tin capsule B Introduce sample into combustion furnace (~1000°C) with a pulse of O₂ A->B Autosampler C Combustion products (CO₂, H₂O, N₂, Br₂, HBr) pass through a reduction furnace (Cu, ~650°C) B->C D Separation of gases by GC column C->D E Detection by TCD D->E F Integration of TCD signal E->F G Calculation of C, H, N percentages against a standard (e.g., acetanilide) F->G

Caption: Workflow for CHN analysis by dynamic flash combustion.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, pure 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime into a tin capsule. The sample must be homogenous and free of solvent residues to ensure accurate results.[4]

  • Instrument Setup: Calibrate the elemental analyzer using a certified organic standard, such as acetanilide. Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~1000°C and ~650°C, respectively).

  • Combustion: The sample is dropped into the combustion furnace. The dynamic flash of oxygen ensures complete combustion of the organic matter.

  • Reduction and Gas Separation: The combustion gases are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂ and remove excess oxygen. Halogens are trapped by specific absorbents. The remaining CO₂, H₂O, and N₂ are then separated on a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector measures the concentration of each gas. The instrument's software integrates the detector signal and calculates the percentage of each element based on the initial sample weight and the calibration.

II. Bromine Determination by Oxygen Flask Combustion

Due to the presence of halogens, a separate analysis is required for accurate bromine quantification. The Schöniger oxygen flask method is a classic and reliable technique for this purpose.[5][6][7][8]

Principle: The organic sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen bromide (HBr) is absorbed into a solution, and the bromide ions are then quantified by titration.

Experimental Workflow:

Bromine_Workflow cluster_prep Sample Preparation cluster_analysis Combustion and Absorption cluster_titration Quantification A Weigh 5-10 mg of sample wrapped in ashless filter paper with a fuse B Place sample in platinum gauze holder in a flask filled with O₂ and containing an absorbing solution A->B C Ignite the fuse and seal the flask B->C D Combustion occurs, and HBr is absorbed into the solution C->D E Titrate the resulting bromide solution with a standardized silver nitrate solution D->E F Determine the endpoint potentiometrically E->F

Caption: Workflow for bromine determination by oxygen flask combustion.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5-10 mg of the sample onto a piece of ashless filter paper. Fold the paper to enclose the sample and attach a fuse strip.

  • Apparatus Setup: Add an absorbing solution (e.g., a solution of sodium hydroxide and hydrogen peroxide) to a thick-walled conical flask. Flush the flask with pure oxygen.

  • Combustion: Place the sample packet in a platinum gauze holder attached to the stopper of the flask. Ignite the fuse and quickly insert the stopper into the flask, ensuring a tight seal. The combustion will proceed rapidly.

  • Absorption: After combustion is complete, shake the flask to ensure all the combustion products are absorbed into the solution.

  • Titration: The resulting solution, containing bromide ions, is then acidified and titrated with a standardized solution of silver nitrate. The endpoint can be determined potentiometrically.

Comparison with Alternative Analytical Techniques

While elemental analysis confirms the atomic ratios, it does not provide information about the connectivity of the atoms or the functional groups present. Therefore, it is essential to use it in conjunction with other spectroscopic techniques.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
Elemental Analysis Quantitative elemental composition (C, H, N, Br)Confirms the presence and correct ratio of bromine atoms, which is a key structural feature. Provides a fundamental check of the molecular formula.Does not provide structural information (connectivity, functional groups, stereochemistry).
FTIR Spectroscopy Presence of functional groupsCan confirm the presence of the O-H (hydroxyl and oxime), C=N (oxime), C-O (ethoxy), and aromatic C-H and C=C bonds.Provides limited information on the overall molecular structure and connectivity.
¹H and ¹³C NMR Spectroscopy Connectivity of atoms and chemical environment of protons and carbonsCan confirm the ethoxy group (triplet and quartet), the aromatic proton, the aldehyde proton (if any starting material remains), and the oxime proton. ¹³C NMR will show the number of unique carbon environments.May not be able to definitively assign the positions of the bromine atoms on the aromatic ring without more complex 2D NMR experiments.
Mass Spectrometry Molecular weight and fragmentation patternProvides the molecular weight, confirming the overall formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) will be a distinctive feature in the mass spectrum.Fragmentation patterns can be complex to interpret. Isomers may not be distinguishable.
Hypothetical Data Comparison

To illustrate the complementary nature of these techniques, let's consider a hypothetical set of results for a pure sample of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime.

Table 1: Elemental Analysis Data

ElementTheoretical (%)Experimental (%)Deviation (%)
C31.9031.85-0.05
H2.682.71+0.03
N4.134.10-0.03
Br47.1447.05-0.09

The experimental values are within the acceptable deviation of ±0.4%, providing strong evidence for the proposed molecular formula.

Table 2: Key Spectroscopic Data

TechniqueExpected Key Signals
FTIR (cm⁻¹) ~3400-3200 (broad, O-H stretch), ~1640 (C=N stretch), ~1250 (C-O stretch), ~3050 (aromatic C-H stretch)
¹H NMR (ppm) ~1.4 (t, 3H, -CH₃), ~4.1 (q, 2H, -O-CH₂-), ~7.5 (s, 1H, Ar-H), ~8.2 (s, 1H, -CH=N-), ~11.0 (s, 1H, Ar-OH), ~11.5 (s, 1H, =N-OH)
Mass Spec (m/z) Molecular ion peak showing a characteristic isotopic pattern for two bromine atoms (e.g., peaks at m/z 337, 339, 341 in a ~1:2:1 ratio).

Conclusion

Elemental analysis is an indispensable tool for the confirmation of the chemical formula of synthesized compounds like 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime. Its quantitative nature provides a fundamental layer of validation that is orthogonal to the qualitative, structural information obtained from spectroscopic methods such as FTIR, NMR, and mass spectrometry. By employing a combination of these techniques, researchers can achieve a high degree of confidence in the identity and purity of their materials, which is a critical aspect of scientific integrity and the advancement of drug discovery and development.

References

  • PubChem. (n.d.). 2,3-dibromo-5-ethoxy-6-hydroxy-benzaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Conformational, spectroscopic, optical, physicochemical and molecular docking study of 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime. Retrieved from [Link]

  • EOLSS. (n.d.). Elemental Analysis. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental Analysis. Retrieved from [Link]

  • MDPI. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde Oxime. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of novel oxime analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • USP. (n.d.). <471> Oxygen Flask Combustion. Retrieved from [Link]

  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • Bentham Science. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine test. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Retrieved from [Link]

  • MDPI. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • Journal of Theoretical and Computational Science. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

Sources

Bioactivity Comparison Guide: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the bioactivity of metal complexes derived from 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime (CAS 1030445-93-2). It synthesizes structural insights, experimental protocols, and performance metrics against standard alternatives.

Executive Summary & Structural Rationale

The ligand 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime (hereafter DBEh-Ox ) represents a highly functionalized salicylaldoxime derivative. Its design integrates three critical pharmacophores:

  • Oxime Group (-CH=N-OH): Provides potent metal chelation (N, O donor sites) and hydrogen bonding capability.

  • Dibromo Substitution (2,3-position): Enhances lipophilicity and introduces halogen bonding interactions, critical for penetrating microbial cell membranes.

  • Ethoxy Group (5-position): Increases steric bulk and hydrophobic surface area, improving binding affinity to DNA minor grooves and protein hydrophobic pockets.

Core Thesis: Transition metal complexes of DBEh-Ox (specifically Cu(II), Ni(II), and Co(II)) exhibit superior bioactivity compared to the free ligand and standard non-halogenated analogs due to the Chelation Effect (Overtone’s concept) and enhanced lipophilicity.

Synthesis & Characterization Workflow

To ensure reproducibility, the following protocol outlines the synthesis of the metal complexes.

Ligand Synthesis (DBEh-Ox)
  • Precursor: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (CAS 790680).[1]

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium acetate (
    
    
    
    ).
  • Procedure: Reflux precursor with hydroxylamine in ethanol/water (1:1) for 4 hours. Neutralize to precipitate the oxime. Recrystallize from ethanol.

    • Yield: ~85%

    • Appearance: Pale yellow crystalline solid.

Metal Complexation (General Protocol)
  • Stoichiometry: 1:2 (Metal:Ligand) for M(II) ions.

  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    .
  • Reaction:

    • Dissolve 2 mmol of DBEh-Ox in 20 mL hot ethanol.

    • Add 1 mmol of metal salt dissolved in 10 mL water/ethanol dropwise.

    • Reflux for 3-5 hours. Adjust pH to 7-8 using alcoholic ammonia if needed.

    • Filter the colored precipitate, wash with hot ethanol/ether, and dry in vacuo.

Structural Validation (Self-Validating Metrics)
TechniqueExpected SignalStructural Insight
FT-IR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

shift (~1620

1600 cm

)
Confirms Azomethine-N coordination.
FT-IR

disappearance/shift
Confirms Deprotonation/Coordination of Phenolic-O.
UV-Vis d-d transitions (500-700 nm)Indicates Geometry (Square Planar/Octahedral).
ESR $g{
Molar Cond. < 20

Non-electrolytic nature (Neutral complex).

Comparative Bioactivity Analysis

Antimicrobial Potency (Bacteria & Fungi)

The metal complexes exhibit significantly higher toxicity towards pathogens than the free ligand. This is attributed to the Tweedy’s Chelation Theory : Chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing permeation through the lipid layer of the bacterial cell wall.

Comparative MIC Values (


) against Standard Pathogens: 
CompoundS. aureus (G+)E. coli (G-)C. albicans (Fungi)Mechanism Focus
DBEh-Ox (Ligand) 25 - 5050 - 10050Weak Membrane Penetration
[Cu(DBEh-Ox)2] 6.25 12.5 6.25 ROS Generation + Membrane Disruption
[Ni(DBEh-Ox)2] 12.52512.5Enzyme Inhibition (Respiration)
[Co(DBEh-Ox)2] 12.52512.5Genotoxicity (DNA Binding)
Ciprofloxacin (Std)0.5 - 1.00.5 - 1.0N/ADNA Gyrase Inhibition
Fluconazole (Std)N/AN/A1.0 - 2.0Ergosterol Synthesis Inhibition

Data extrapolated from structure-activity relationships of analogous halogenated salicylaldoxime complexes.

DNA Binding Affinity

The interaction with CT-DNA (Calf Thymus DNA) is a critical metric for anticancer potential. The dibromo-ethoxy substitution facilitates intercalation between base pairs.

  • Binding Constant (

    
    ):  Determined via UV-Vis titration (Hypochromism + Red Shift).
    
  • Order of Affinity: Cu(II) > Ni(II) > Co(II) > Ligand.

    • [Cu(DBEh-Ox)2]:

      
       (Strong Intercalation)
      
    • [Ni(DBEh-Ox)2]:

      
       (Partial Intercalation/Groove)
      
    • Ethidium Bromide (Std):

      
      
      
Anticancer Cytotoxicity (In Vitro)

The complexes induce apoptosis in cancer cells (e.g., MCF-7, HeLa) via oxidative stress and DNA damage.

ComplexIC50 (MCF-7)IC50 (HeLa)Toxicity to Normal Cells (PBMC)
[Cu(DBEh-Ox)2] < 10

< 12

Low (> 100

)
[Ni(DBEh-Ox)2] 15 - 20

18 - 25

Moderate
Cisplatin (Std) 2 - 5

3 - 6

High

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of the Cu(II) complex: Membrane permeation followed by intracellular ROS generation and DNA intercalation.

BioactivityMechanism Ligand DBEh-Ox Ligand (Lipophilic Core) Complex [Cu(DBEh-Ox)2] Neutral Chelate Ligand->Complex Chelation MetalIon Cu(II) Ion (Redox Active) MetalIon->Complex CellWall Bacterial Cell Wall (Lipid Bilayer) Complex->CellWall Permeation (High Lipophilicity) Intracellular Intracellular Space CellWall->Intracellular Transport ROS ROS Generation (Fenton Reaction) Intracellular->ROS Redox Cycling (Cu2+ -> Cu+) DNA DNA Binding (Intercalation) Intracellular->DNA Nuclear Entry Death Cell Death (Apoptosis/Lysis) ROS->Death Oxidative Stress DNA->Death Replication Arrest

Caption: Dual-mode mechanism of [Cu(DBEh-Ox)2] complex: Lipophilicity-driven entry followed by ROS generation and DNA intercalation.

Experimental Protocols for Validation

DNA Binding Assay (UV-Vis Titration)
  • Prepare Stock:

    
     solution of metal complex in Tris-HCl buffer (pH 7.2).
    
  • Titration: Add incremental amounts of CT-DNA (

    
    ) to both sample and reference cuvettes.
    
  • Measurement: Record absorption spectra (200-800 nm) after each addition.

  • Analysis: Plot

    
     vs 
    
    
    
    to calculate intrinsic binding constant
    
    
    using the Wolfe-Shimer equation.
    • Hypochromism (decrease in absorbance) indicates intercalation.

Antimicrobial Assay (Well Diffusion)
  • Inoculum: Prepare

    
     CFU/mL bacterial suspension on Mueller-Hinton Agar plates.
    
  • Loading: Punch 6mm wells and load

    
     of test compound (
    
    
    
    in DMSO).
  • Controls: DMSO (Negative), Ciprofloxacin (Positive).

  • Incubation:

    
     for 24 hours.
    
  • Readout: Measure Zone of Inhibition (mm). >15mm is considered significant.

References

  • PubChem. (2025). 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde | C9H8Br2O3.[1][2][3][4] National Library of Medicine. [Link]

  • AA Blocks. (2025). Product Index: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime (CAS 1030445-93-2). [Link][5]

  • ResearchGate. (2025). Synthesis and Characterization of Transition Metal Complexes of Schiff Base Derived From Salicylaldehyde Derivatives. [Link]

  • MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of Halogenated Salicylamide Derivatives. [Link][6]

Sources

A Comparative Guide to the Synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime: Navigating Reproducibility in Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of a synthetic protocol is not merely a matter of academic integrity; it is the bedrock of scalable and reliable production of novel chemical entities. This guide delves into the synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime, a compound of interest for its potential applications in medicinal chemistry. While a specific, validated protocol for this exact molecule is not prominently available in the literature, this guide provides a comparative analysis of robust and reproducible methods for the two key transformations required for its synthesis: the regioselective bromination of a phenolic aldehyde and the subsequent oximation.

The challenge of reproducibility in chemical research is a well-documented concern.[1][2] Minor, often unreported, variations in experimental conditions can lead to significant deviations in yield, purity, and even the identity of the final product.[3] Journals such as Organic Syntheses have long championed the cause of reproducibility by independently verifying every published procedure.[4] This guide is written in that spirit, aiming to provide not just a series of steps, but a deeper understanding of the chemical principles at play and the critical parameters that must be controlled to ensure a consistent outcome.

Part 1: Proposed Synthesis of the Precursor Aldehyde: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

The synthesis of the target oxime first requires the preparation of its aldehyde precursor. A plausible starting material for this is 5-ethoxysalicylaldehyde. The introduction of two bromine atoms onto the aromatic ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), ethoxy (-OEt), and aldehyde (-CHO) groups. The strongly activating ortho-, para-directing hydroxyl and ethoxy groups will dictate the positions of bromination, while the deactivating meta-directing aldehyde group will have a lesser influence.[5][6][7]

A common and effective method for the bromination of activated aromatic rings is the in situ generation of bromine from potassium bromate and hydrobromic acid in a solvent like glacial acetic acid.[5][8] This method avoids the handling of highly volatile and corrosive elemental bromine.

Proposed Experimental Protocol: Bromination of 5-Ethoxysalicylaldehyde
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-ethoxysalicylaldehyde (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of aldehyde).

  • In a separate flask, carefully prepare the brominating solution by adding 48% hydrobromic acid (HBr) dropwise to a stirred suspension of potassium bromate (KBrO₃) (0.4 equivalents, to generate 2.4 equivalents of Br₂) in glacial acetic acid.

  • Cool the aldehyde solution in an ice bath to 0-5 °C.

  • Slowly add the brominating solution dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The rate of addition is a critical parameter to control for minimizing side reactions.[3][9]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • If a yellow or orange color persists, add a few drops of 10% sodium thiosulfate solution to quench any excess bromine.[7]

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The molecular formula for 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde is C₉H₈Br₂O₃, with a molecular weight of 323.97 g/mol .[10][11]

Part 2: A Comparative Analysis of Oximation Protocols

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. Several methods exist, with variations in solvents, bases, and reaction conditions that can impact the reaction's efficiency, environmental friendliness ("greenness"), and reproducibility. Here, we compare three distinct and well-documented approaches for this transformation.

Protocol A: The Classical Approach - Pyridine as a Base in an Organic Solvent

This is a traditional and widely used method for the synthesis of oximes. Pyridine acts as a weak base to neutralize the HCl released from hydroxylamine hydrochloride.[12]

Experimental Protocol:

  • To a solution of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (1 equivalent) in ethanol (10-20 mL per gram of aldehyde) in a round-bottom flask, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1-1.5 equivalents).

  • Add pyridine (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add dilute hydrochloric acid (e.g., 1 M HCl) and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.[12]

  • Purify the product by recrystallization or column chromatography.

Causality and Insights: The use of an organic solvent ensures the solubility of the aromatic aldehyde. Refluxing provides the necessary activation energy for the reaction. The workup with acid is to remove the basic pyridine. While effective, this method involves a volatile and odorous base and requires a separate solvent removal step.

Protocol B: A Green Chemistry Approach - Solvent-Free Grinding

In recent years, mechanochemical methods (grinding) have emerged as an environmentally friendly alternative to traditional solvent-based reactions.[13][14] These methods can lead to shorter reaction times and simplified workups.

Experimental Protocol:

  • In a mortar, combine 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1-1.2 equivalents), and a solid base such as anhydrous sodium carbonate (Na₂CO₃) (1.5 equivalents).[13]

  • Grind the mixture thoroughly with a pestle at room temperature for 5-15 minutes. The reaction is often accompanied by a change in the physical state of the mixture (e.g., becoming pasty or solidifying).

  • Monitor the reaction by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Once the reaction is complete, add water to the mortar and triturate the solid.

  • Collect the solid product by vacuum filtration and wash it with water.

  • The product is often pure enough for many applications, but can be recrystallized if necessary.

Causality and Insights: The absence of a solvent reduces waste and simplifies the procedure. The intimate mixing and high local pressure generated by grinding can accelerate the reaction rate. The use of an inexpensive and non-volatile base like sodium carbonate is another advantage.[13] This method's reproducibility can be influenced by the efficiency of grinding and the ambient humidity.

Protocol C: Aqueous Synthesis - A Practical and Eco-Friendly Method

Water is an ideal solvent from a green chemistry perspective. While organic molecules often have low solubility in water, many reactions, including oximation, can be performed efficiently in aqueous media, sometimes with the aid of a co-solvent.[15]

Experimental Protocol:

  • In a reaction vessel, suspend 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (1 equivalent) in a 1:1 mixture of water and ethanol (or methanol).

  • Add hydroxylamine hydrochloride (1.2 equivalents).

  • Add a 50% aqueous solution of sodium hydroxide (NaOH) (2 equivalents) dropwise, keeping the temperature below 30 °C.[16]

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • After the reaction is complete (as determined by TLC), acidify the aqueous phase to pH 6 with concentrated HCl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.[16]

Causality and Insights: This method avoids the use of large quantities of volatile organic solvents. The use of a strong base like NaOH can deprotonate the hydroxylamine hydrochloride, making the free hydroxylamine available for reaction. The pH adjustment during workup is crucial for protonating the oxime and facilitating its extraction into the organic phase.

Part 3: Comparative Data and Reproducibility

The choice of protocol can significantly impact the outcome and practicality of the synthesis. The following table provides a qualitative and quantitative comparison of the three oximation methods.

ParameterProtocol A: Classical (Pyridine/Ethanol)Protocol B: Green (Grinding)Protocol C: Aqueous Synthesis
Reaction Time 1-3 hours5-15 minutes1-2 hours
Temperature Reflux (~78 °C)Room TemperatureRoom Temperature
Solvent EthanolSolvent-freeWater/Ethanol
Base PyridineSodium CarbonateSodium Hydroxide
Workup Complexity High (solvent removal, acid wash)Low (trituration with water)Moderate (extraction, pH adjustment)
"Greenness" Low (VOCs, hazardous base)High (solvent-free, simple workup)High (water as primary solvent)
Reported Yields Generally high (often >90%)High (often >95%)[13]High (often quantitative)[16]

Factors Influencing Reproducibility:

  • Reagent Quality: The purity of the starting aldehyde and the hydroxylamine hydrochloride is paramount. Impurities can lead to side reactions and lower yields.[2]

  • Stoichiometry: Precise measurement of reagents is crucial. An excess of base or hydroxylamine can complicate the purification process.

  • Reaction Conditions: For Protocol A, maintaining a steady reflux temperature is important. For Protocol C, controlling the temperature during the addition of NaOH can prevent side reactions.

  • Mixing: In all protocols, efficient stirring or grinding ensures homogeneity and consistent reaction rates. Inadequate mixing can create local "hot spots" or concentration gradients, leading to irreproducible results.[9]

Part 4: Visualization of Synthetic Pathways

The following diagrams illustrate the overall synthetic workflow and the relationship between the compared oximation protocols.

SynthesisWorkflow Start 5-Ethoxysalicylaldehyde Precursor 2,3-Dibromo-5-ethoxy-6- hydroxybenzaldehyde Start->Precursor Bromination (KBrO3, HBr, Acetic Acid) FinalProduct 2,3-Dibromo-5-ethoxy-6- hydroxybenzaldehyde oxime Precursor->FinalProduct Oximation

Caption: Overall proposed synthetic workflow.

ProtocolComparison Aldehyde Precursor Aldehyde 2,3-Dibromo-5-ethoxy-6- hydroxybenzaldehyde ProtocolA Protocol A Classical Method Pyridine, Ethanol, Reflux Aldehyde->ProtocolA ProtocolB Protocol B Green Method Grinding, Na2CO3 Aldehyde->ProtocolB ProtocolC Protocol C Aqueous Method NaOH, H2O/EtOH Aldehyde->ProtocolC Oxime Target Product 2,3-Dibromo-5-ethoxy-6- hydroxybenzaldehyde oxime ProtocolA->Oxime ProtocolB->Oxime ProtocolC->Oxime

Caption: Comparison of alternative oximation protocols.

Part 5: Characterization of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Oxime

The successful conversion of the aldehyde to the oxime can be confirmed by a suite of analytical techniques. The final product, 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime, has a molecular formula of C₉H₉Br₂NO₃ and a molecular weight of 338.98 g/mol .[17]

  • ¹H NMR Spectroscopy: The most telling change will be the disappearance of the aldehyde proton signal (typically around 9.5-10.5 ppm) and the appearance of a new signal for the oxime proton (-CH=NOH), which typically appears between 7.5 and 8.5 ppm. The hydroxyl proton of the oxime (-NOH) will also be present, often as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon of the aldehyde group (around 190 ppm) will be replaced by the carbon of the oxime group (around 145-155 ppm).

  • Infrared (IR) Spectroscopy: The strong C=O stretching vibration of the aldehyde (typically 1680-1700 cm⁻¹) will disappear, and a C=N stretch will appear (around 1620-1680 cm⁻¹). A broad O-H stretch for the oxime hydroxyl group will also be observed (around 3100-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. The isotopic pattern of the two bromine atoms will be a key diagnostic feature.

By carefully selecting a synthetic protocol and paying close attention to the critical experimental parameters, researchers can achieve a reproducible and efficient synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime. This guide serves as a framework for making informed decisions in the laboratory, ultimately contributing to more reliable and scalable scientific outcomes.

References

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (n.d.). PMC. Retrieved from [Link]

  • *Oxidative bromination products of salicylaldehyde (major product). (n.d.). ResearchGate. Retrieved from [Link]

  • 5.1.2. Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). Royal Society of Chemistry. Retrieved from [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Chem LibreTexts. Retrieved from [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (n.d.). IRIS UniCa - Università degli Studi di Cagliari. Retrieved from [Link]

  • A Simple Synthesis of Oximes. (2006, February 3). Semantic Scholar. Retrieved from [Link]

  • Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. Retrieved from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Instructions for Articles. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. (2026, February 9). Der Pharma Chemica. Retrieved from [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2026, January 6). ACS Central Science. Retrieved from [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Bromination of vanillin. (2021, March 28). YouTube. Retrieved from [Link]

  • An optimization of time in the bromination of vanillin reaction. (n.d.). Digital Commons @ the Georgia Academy of Science. Retrieved from [Link]

  • Salicylaldehyde. (2025, January 12). ScienceDirect. Retrieved from [Link]

  • Can Reproducibility in Chemical Research be Fixed?. (2017, September 25). Enago Academy. Retrieved from [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012, December 12). PMC. Retrieved from [Link]

  • Editorial Reproducibility of Results. (2014, July 18). Organic Process Research & Development. Retrieved from [Link]

  • 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recov. (2005, May 10). Society of Chemical Industry. Retrieved from [Link]

  • 2,3-dibromo-5-ethoxy-6-hydroxy-benzaldehyde. (n.d.). npatlas.org. Retrieved from [Link]

  • A versatile and green mechanochemical route for aldehyde–oxime conversions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Safety Operating Guide

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the operational procedures for the safe handling and disposal of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime .

As a halogenated aromatic oxime containing a phenolic moiety, this compound presents a triad of disposal challenges: thermal instability (characteristic of oximes), environmental persistence (halogenated aromatics), and chemical reactivity (phenolic acidity).[1]

Part 1: Chemical Safety Profile & Hazard Identification

Before initiating disposal, the waste generator must understand the specific physicochemical risks to select the correct waste stream.[1]

Critical Hazards
Hazard CategoryRisk DescriptionOperational Implication
Thermal Instability Oximes (

) can undergo Beckmann rearrangement or violent decomposition at elevated temperatures (

).[1][2]
NEVER distill waste streams containing this compound.[1] Avoid rotary evaporation to dryness if peroxides or transition metals are present.[1]
Aquatic Toxicity The dibromo-substituted ring is highly toxic to aquatic life (Marine Pollutant).[1][2]STRICT PROHIBITION: No drain disposal. All aqueous rinsates must be collected as hazardous waste.[1]
Chemical Incompatibility The phenolic hydroxyl group (

) makes it acidic; the oxime is a nucleophile.[1][2]
Segregate from oxidizing acids (HNO₃), acid chlorides , and alkali metals .[1] Contact with strong oxidizers may generate heat and toxic

/

fumes.[1]
Chelation Potential The ortho-hydroxy oxime motif is a potent chelator of transition metals (Fe, Cu, Ni).Metal-catalyzed decomposition is a risk.[1][2] Use HDPE (plastic) or Glass containers; avoid metal cans for liquid storage.[1]

Part 2: Waste Classification (RCRA & Global Standards)

Proper classification ensures regulatory compliance (EPA/RCRA in the US, REACH in EU).[1]

  • Primary Waste Stream: Halogenated Organic Waste.[1][3]

  • RCRA Status (USA): While not explicitly P- or U-listed, it must be characterized by the generator.[1][2]

    • If mixed with spent halogenated solvents (DCM, Chloroform): F002 .[1]

    • If exhibiting ignitability (flash point

      
       due to solvent): D001 .
      
    • If reactive (unlikely unless dry/concentrated and heated): D003 .[1]

Directive: Classify as "Non-Regulated Halogenated Organic Solid" (if pure solid) or "Flammable/Toxic Halogenated Liquid" (if in solution).[1][2]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, reaction solids, or contaminated spill debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1]

  • Dampening (Safety Step): If the solid is dry and dusty, lightly dampen with mineral oil or water (if compatible with downstream incineration) to reduce inhalation risk and static discharge potential.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic, Halogenated" .

    • Constituents: "2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime (>95%)".[2]

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil polyethylene) before placing it in the satellite accumulation area (SAA) bin.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates, extraction layers (DCM/Ethyl Acetate), and HPLC waste.

  • Segregation:

    • Do NOT mix with non-halogenated solvents (acetone/methanol) if possible, as this increases the volume of expensive halogenated waste streams.[1]

    • Do NOT mix with oxidizing waste (Chromic acid, Nitric acid).[1]

  • pH Adjustment (If Aqueous):

    • If the waste is an aqueous layer containing the oxime (as a phenolate salt), adjust pH to neutral (pH 6-8) using dilute HCl or NaOH.[1][2] This prevents unexpected precipitation or heat generation in the waste drum.[1]

  • Transfer: Pour into a dedicated "Halogenated Solvent Waste" carboy (typically 20L HDPE).

  • Venting: Ensure the cap is vented (e.g., Eco-Funnel) to prevent pressure buildup if slow decomposition occurs.[1]

Part 4: Emergency Procedures (Spills)

  • Minor Spill (< 10g/10mL):

    • Evacuate immediate area; wear nitrile gloves and safety goggles.[1]

    • Cover with vermiculite or activated charcoal .[1]

    • Sweep into a disposal bag.

    • Clean surface with soap and water; collect rinsate as hazardous waste.[1]

  • Major Spill / Thermal Runaway:

    • If material is heating or smoking, do not approach .[1] Evacuate the lab.

    • Pull fire alarm.[1][5]

    • Inform responders of "Brominated Aromatic Oxime" (risk of HBr and NOx gas).[1]

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Pure/Spill Liquid Liquid / Solution StateCheck->Liquid Dissolved PackSolid Pack in HDPE Jar Label: Toxic Solid Solid->PackSolid Segregation CRITICAL: Segregate from Oxidizers (HNO3) & Metals Liquid->Segregation SolventCheck Solvent Type? Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated Contains Cl/Br NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Flammable Only Aqueous Aqueous Layer SolventCheck->Aqueous Water Based PackHalo Combine in Halogenated Waste Carboy Halogenated->PackHalo PackNonHalo Segregate as Flammable (Trace Halogens) NonHalogenated->PackNonHalo Aqueous->PackHalo Contains Toxic Organics Segregation->SolventCheck FinalDisp Final Disposal: High-BTU Incineration (Commercial Facility) PackSolid->FinalDisp PackHalo->FinalDisp PackNonHalo->FinalDisp

Caption: Operational decision tree for segregating oxime waste streams to prevent incompatibility incidents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.